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Cobalt(II) hexafluoroacetylacetonate

Cat. No.: B7768351
M. Wt: 473.03 g/mol
InChI Key: GGFHUVMHYHJASX-PAMPIZDHSA-L
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Description

Significance of Beta-Diketone Complexes in Transition Metal Coordination Chemistry

Beta-diketone ligands are highly valued in transition metal coordination chemistry due to their versatile bonding capabilities and the unique properties they impart to the resulting metal complexes. These ligands, which can exist in keto-enol tautomeric forms, typically coordinate to metal ions as bidentate chelating agents through their two oxygen atoms, forming a stable six-membered ring. This chelation enhances the thermodynamic stability of the complexes. The electronic properties of the beta-diketonate ligand can be readily tuned by modifying the peripheral substituents. For instance, the replacement of methyl groups with electron-withdrawing trifluoromethyl groups, as seen in the hexafluoroacetylacetonate (hfac) ligand, significantly influences the properties of the corresponding metal complex. This modification enhances the volatility and Lewis acidity of the metal center, making these complexes valuable as precursors in chemical vapor deposition (CVD) and as catalysts in various organic transformations. azonano.com

Historical Context of Hexafluoroacetylacetonate Ligands in Contemporary Chemical Research

The use of fluorinated beta-diketone ligands, particularly hexafluoroacetylacetonate, has a rich history in coordination chemistry. sigmaaldrich.comnih.gov Initially, much of the interest in metal hexafluoroacetylacetonate complexes was driven by their high volatility, which made them suitable for gas chromatography separations of metals. Over time, their application as precursors for the deposition of thin films of metal oxides, metals, and other materials via metal-organic chemical vapor deposition (MOCVD) became a major focus of research. The enhanced volatility compared to their non-fluorinated acetylacetonate (B107027) counterparts is a direct result of the electron-withdrawing nature of the trifluoromethyl groups, which reduces intermolecular interactions. This property has been systematically exploited in the development of advanced materials with tailored electronic and optical properties.

Current Research Landscape and Academic Interest in Cobalt(II) Hexafluoroacetylacetonate Systems

Current research on this compound is vibrant and largely centered on its application in materials science, specifically as a precursor for the synthesis of cobalt-containing nanomaterials. A significant area of investigation involves the formation of adducts of this compound with various neutral donor ligands, such as ethylenediamine (B42938). nih.gov These adducts, like [Co(hfac)₂(tmeda)] (where tmeda is N,N,N',N'-tetramethylethylenediamine), have been synthesized and extensively characterized. azonano.comnih.gov Research has shown that such adducts can exhibit improved thermal stability and volatility, making them superior precursors for CVD and atomic layer deposition (ALD) processes. azonano.comnih.gov These deposition techniques are employed to create thin films of cobalt oxides (e.g., CoO and Co₃O₄), which have promising applications in areas such as catalysis, energy storage, and electronics. azonano.comnih.gov The study of the thermal decomposition pathways and fragmentation of these precursor complexes is an active area of research, aiming to achieve better control over the composition and morphology of the deposited materials. nih.gov

Interdisciplinary Relevance of this compound in Advanced Chemical Sciences

The relevance of this compound extends beyond fundamental coordination chemistry into several interdisciplinary fields. In materials science and nanotechnology , it is a key molecular precursor for the fabrication of cobalt oxide nanostructures with controlled dimensions and properties. azonano.comnih.gov These nanostructured materials are of interest for applications in lithium-ion batteries, supercapacitors, and as catalysts. The volatility and clean decomposition of this compound complexes are critical for these applications. azonano.com In catalysis , cobalt complexes, in general, are known to be active in a variety of transformations. While research on the direct catalytic applications of this compound itself is less common, its role as a precursor to catalytically active cobalt oxide nanoparticles is well-established. nih.gov Furthermore, the fundamental studies on the electronic structure and reactivity of this and related complexes contribute to the broader understanding of organometallic chemistry and catalyst design. The development of new and improved precursors based on this compound for MOCVD and ALD continues to be an area of active research, bridging inorganic synthesis with materials engineering. azonano.com

Detailed Research Findings

Recent research has focused on the synthesis and characterization of adducts of this compound to enhance its properties as a precursor for materials deposition. One notable example is the adduct with N,N,N',N'-tetramethylethylenediamine (tmeda), forming [Co(hfa)₂(tmeda)]. azonano.com

Crystallographic Data for [Co(hfa)₂(tmeda)]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.903(2)
b (Å)10.406(1)
c (Å)17.913(2)
β (°)111.342(2)
V (ų)2414.0(5)
Z4
Data from a study on a new cobalt(II) complex derived from hexafluoroacetylacetone (B74370) and N,N,N′,N′-tetramethylethane-1,2-diamine. azonano.com

The cobalt atom in this complex is in a pseudo-octahedral coordination environment, bonded to four oxygen atoms from the two hexafluoroacetylacetonate ligands and two nitrogen atoms from the tmeda ligand. azonano.comnih.gov This structure contributes to its favorable properties for CVD applications.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been used to evaluate the thermal behavior of these precursors. For instance, adducts of this compound have been shown to have clean decomposition pathways and high volatility at moderate temperatures, which are desirable characteristics for CVD and ALD precursors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H2CoF12O4 B7768351 Cobalt(II) hexafluoroacetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFHUVMHYHJASX-PAMPIZDHSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2CoF12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19648-83-0
Record name Bis(hexafluoroacetylacetonato)cobalt(II) Hydrate
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Synthetic Methodologies and Precursor Design for Cobalt Ii Hexafluoroacetylacetonate Complexes

General Synthetic Strategies for Bis(hexafluoroacetylacetonato)cobalt(II) Adducts

The synthesis of bis(hexafluoroacetylacetonato)cobalt(II), often abbreviated as Co(hfac)₂, serves as a foundational step for the creation of a diverse range of adducts. A common and straightforward method involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), with hexafluoroacetylacetone (B74370) (Hhfa) in an aqueous or alcoholic solution. ulaval.cagoogle.com The presence of a base is typically required to deprotonate the β-diketone, facilitating its coordination to the cobalt(II) center. For instance, an aqueous basic solution of hexafluoroacetylacetone can be added to a solution of a cobalt(II) salt. google.com

Alternatively, cobalt carbonate can be reacted with methacrylic acid to form cobalt methacrylate (B99206), which then serves as a precursor for further reactions. nih.gov Another approach involves the direct reaction between cobalt chloride hexahydrate and ligands like ethylenediamine (B42938) in an aqueous-ethanolic medium. The resulting Co(hfac)₂ is often isolated as a hydrate (B1144303), Co(hfac)₂·xH₂O, which can then be used to form various adducts by replacing the water molecules with other ligands. sigmaaldrich.com

The formation of adducts is a key strategy to modify the properties of the parent Co(hfac)₂ complex. These adducts are typically prepared by reacting Co(hfac)₂ or its hydrate with the desired ligand in a suitable solvent. datapdf.com For example, the addition of anhydrous Ni(F₆acac)₂ to a solution of a proxyl radical in pentane (B18724) leads to the formation of the corresponding nickel adduct. A similar principle applies to cobalt. datapdf.com The choice of solvent and reaction conditions, such as temperature, can influence the final product and its crystalline form.

Ligand Engineering Approaches for Modulating Cobalt(II) Hexafluoroacetylacetonate Derivatives

Ligand engineering is a powerful tool for fine-tuning the chemical and physical properties of this compound complexes. By systematically varying the ancillary ligands coordinated to the cobalt center, researchers can modulate characteristics such as volatility, thermal stability, and solubility, which are crucial for applications like Chemical Vapor Deposition (CVD). researchgate.netnih.govresearchgate.netresearchgate.net

Adduct Formation with N-Donor Ligands (e.g., N,N,N',N'-tetramethylethylenediamine, acetonitrile, 4-styrylpyridine, 5,6-dimethylbenzimidazole, ethylenediamine, N-styrylbenzimidazole, imidazole (B134444) derivatives)

Nitrogen-containing ligands are widely employed to create stable and volatile Co(hfac)₂ adducts. The reaction of Co(hfac)₂ with bidentate N-donor ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) yields monomeric complexes with a pseudo-octahedral geometry around the cobalt(II) ion. researchgate.netnih.gov The synthesis of [Co(hfac)₂(TMEDA)] is achieved through a simple procedure and results in a complex with enhanced thermal stability and volatility, making it a promising precursor for CVD applications. researchgate.netnih.gov The cobalt atom in this adduct is coordinated to four oxygen atoms from the two hfac ligands and two nitrogen atoms from the TMEDA ligand, resulting in an octahedral coordination environment. researchgate.net

Similarly, ethylenediamine (en) can be used to form adducts such as [Co(en)₃]Cl₂. nih.gov The synthesis of such complexes can sometimes be achieved through solvothermal methods, even unintentionally. nih.gov Other N-donor ligands that have been successfully incorporated into Co(hfac)₂ structures include pyridine (B92270) (py), 1,10-phenanthroline (B135089) (phen), and 2,2'-bipyridine (B1663995) (bpy), leading to the formation of cis-octahedral adducts. oup.com Imidazole derivatives, such as imidazole (HIm), 2-methylimidazole (B133640) (2-MeIm), and 2-ethylimidazole (B144533) (2-EtIm), have also been used to synthesize novel Co(II) complexes. nih.gov The reaction of cobalt methacrylate with these imidazole derivatives yields complexes with varying coordination geometries, including distorted trigonal bipyramidal structures. nih.gov

The following table summarizes some of the N-donor ligand adducts of Co(hfac)₂ and their key structural features.

LigandComplex FormulaCoordination GeometryReference
N,N,N',N'-tetramethylethylenediamine (TMEDA)[Co(hfac)₂(TMEDA)]Pseudo-octahedral researchgate.netnih.gov
Ethylenediamine (en)[Co(en)₃]²⁺Distorted octahedral nih.gov
Pyridine (py)[Co(hfa)₂(py)₂]cis-Octahedral oup.com
1,10-Phenanthroline (phen)[Co(hfa)₂phen]cis-Octahedral oup.com
2,2'-Bipyridine (bpy)[Co(hfa)₂bpy]cis-Octahedral oup.com
Imidazole (HIm)[Co(C₄H₅O₂)₂(HIm)₂]Distorted trigonal bipyramid nih.gov
2-Methylimidazole (2-MeIm)[Co(C₄H₅O₂)₂(2-MeIm)₂]Distorted trigonal bipyramid nih.gov

Adduct Formation with Oxygen-Donor Ligands (e.g., N,N-dimethylformamide, polyethers, aqua ligands)

Oxygen-donor ligands also play a significant role in the coordination chemistry of Co(hfac)₂. Water molecules readily coordinate to form hydrated species like Co(hfac)₂·xH₂O. sigmaaldrich.com These aqua ligands can be displaced by other oxygen-donating molecules.

Polyethers, such as glymes, have been investigated for their ability to form low-melting adducts with Co(hfac)₂. For example, the reaction of Co(hfac)₂ with diglyme (B29089) (CH₃(OCH₂CH₂)₂OCH₃) and triglyme (B29127) (CH₃(OCH₂CH₂)₃OCH₃) in the presence of water yields hydrated adducts, [Co(hfac)₂·2H₂O·diglyme] and [Co(hfac)₂·2H₂O·triglyme]. researchgate.net The former is a liquid at room temperature, while the latter becomes a thermally stable liquid upon mild heating, and both are easily evaporated, making them suitable for deposition processes. researchgate.net Anhydrous adducts, such as [Co(hfac)₂(DME)] (DME = monoglyme), can also be synthesized and exhibit slightly distorted octahedral geometry. researchgate.net These anhydrous precursors have shown to improve the quality of resulting metal oxide thin films. researchgate.net

N,N-dimethylformamide (DMF) is another oxygen-donor ligand that can coordinate to cobalt(II) ions. The complex Co(DMF)₆₂ features a cobalt(II) center coordinated to six DMF molecules, resulting in a trigonally compressed octahedral geometry. researchgate.net The synthesis of DMF-stabilized cobalt nanoparticles can be achieved through the liquid-phase reduction of cobalt precursors in DMF. acs.org

Adduct Formation with Biradical Ligands (e.g., nitroxide diradicals, photochromic spiropyran)

The incorporation of biradical ligands into Co(hfac)₂ complexes introduces interesting magnetic and photoresponsive properties. Nitronyl nitroxide radicals are a class of stable organic radicals that can act as ligands. The reaction of Co(hfac)₂ with a nitronyl nitroxide biradical can lead to the formation of complex chain structures. nih.gov For instance, the reaction with a high-spin nitronylnitroxide biradical resulted in an infinite ladder-type chain structure. nih.gov

Bisadducts of Co(hfac)₂ with cyclic nitroxyl (B88944) radicals like 2,2,5,5-tetramethylpyrrolidinyl-1-oxy (proxyl) have been prepared and characterized. datapdf.comacs.org These adducts are isostructural with their nickel(II) analogs and feature a slightly distorted octahedral configuration around the metal ion with the oxygen-bound nitroxyls in a trans configuration. datapdf.com The magnetic properties of these complexes are of significant interest due to the interaction between the paramagnetic metal center and the radical ligands. datapdf.com

Controlled Synthesis of Mononuclear and Binuclear this compound Architectures

The controlled synthesis of either mononuclear or binuclear Co(hfac)₂ architectures is highly dependent on the choice of ligands and reaction conditions. Mononuclear complexes are typically formed when using monodentate or bidentate ligands that saturate the coordination sphere of a single cobalt(II) ion. For example, the use of TMEDA leads to the formation of the monomeric [Co(hfac)₂(TMEDA)] complex. researchgate.netnih.gov Similarly, adducts with pyridine and bipyridine are also mononuclear. oup.com The synthesis of [Co(hfac)₂·2H₂O·diglyme] and its triglyme analog also results in mononuclear species where the polyether and water molecules complete the coordination sphere of the cobalt center. researchgate.net

Optimization of Synthetic Pathways for Enhanced Precursor Characteristics (e.g., Volatility, Thermal Stability)

A major driver for the synthesis of Co(hfac)₂ adducts is the development of improved precursors for CVD and Atomic Layer Deposition (ALD). The ideal precursor should exhibit high volatility and thermal stability to ensure efficient mass transport to the substrate and clean decomposition without premature breakdown in the gas phase. researchgate.netnih.govscholaris.ca

Fluorination of the β-diketonate ligand, as in hexafluoroacetylacetonate, is a well-established strategy to increase the volatility of metal complexes. scholaris.ca The electron-withdrawing fluorine atoms reduce the polarity of the molecule and weaken intermolecular interactions.

The formation of adducts with neutral ligands is another critical approach to enhance precursor characteristics. The coordination of ligands like TMEDA to Co(hfac)₂ results in stable, six-coordinate monomeric complexes. researchgate.netnih.gov This saturation of the coordination sphere prevents oligomerization, which can decrease volatility. The resulting [Co(hfac)₂(TMEDA)] complex shows a clean decomposition pathway and high volatility at moderate temperatures. researchgate.netnih.gov

The use of polyether ligands to create low-melting or liquid precursors is an innovative strategy. researchgate.net Liquid precursors offer the advantage of high and constant evaporation rates, leading to consistent mass transport during deposition. researchgate.net The adducts [Co(hfac)₂·2H₂O·diglyme] and [Co(hfac)₂·2H₂O·triglyme] are examples of such low-melting precursors that can be easily evaporated for use in CVD. researchgate.net Similarly, the anhydrous adduct [Co(hfac)₂(DME)] also serves as a volatile, low-melting precursor. researchgate.net

The thermal stability of the precursor is equally important. Thermogravimetric analysis (TGA) is a key technique used to evaluate the volatility and decomposition temperature of these complexes. researchgate.netresearchgate.netresearchgate.netscholaris.ca For instance, TGA studies of [Co(hfac)₂(TMEDA)] have demonstrated its favorable thermal behavior for CVD applications. researchgate.net The thermal etching of cobalt films using Hhfa has been studied, revealing that the removal of Co(hfac)₂ from the surface occurs at temperatures above 650 K, indicating the thermal stability of the complex itself. nih.govnih.gov

The following table provides a comparative overview of the volatility and thermal properties of selected Co(hfac)₂ precursors.

PrecursorKey PropertiesApplication NoteReference
Co(hfac)₂·xH₂OParent compound, often hydratedStarting material for adduct synthesis sigmaaldrich.com
[Co(hfac)₂(TMEDA)]High volatility, clean decompositionPromising CVD/ALD precursor researchgate.netnih.gov
[Co(hfac)₂·2H₂O·diglyme]Liquid at room temperature, easily evaporatedLow-melting precursor for deposition researchgate.net
[Co(hfac)₂·2H₂O·triglyme]Low-melting, thermally stable liquidLow-melting precursor for deposition researchgate.net
[Co(hfac)₂(DME)]Anhydrous, melts on mild heatingImproved quality of oxide films researchgate.net

Structural Elucidation and Coordination Geometry of Cobalt Ii Hexafluoroacetylacetonate Systems

Single-Crystal X-ray Diffraction Analysis of Cobalt(II) Hexafluoroacetylacetonate Adducts

The coordination geometry around the Co(II) ion in these complexes is highly dependent on the nature of the additional ligands (adducts) present. A variety of coordination environments have been observed:

Pseudo-Octahedral Geometry : In an adduct with N,N,N',N'-tetramethylethylenediamine, the Co(II) center adopts a pseudo-octahedral geometry. nih.gov This arrangement is characterized by the coordination of the Co(II) ion to the oxygen atoms of the two hexafluoroacetylacetonate ligands and the nitrogen atoms of the ethylenediamine (B42938) derivative.

Distorted Octahedral Geometry : The reaction of Co(hfac)₂·2H₂O with a 2,2-bis(1-oxyl-3-oxide-4,4,5,5-tetramethylimidazolinyl) biradical results in a binuclear complex where the central cobalt atom exhibits a slightly distorted octahedral coordination geometry. researchgate.netnih.gov This geometry is achieved by coordination with two imine nitrogen atoms, two phenolate (B1203915) oxygen atoms, and two acetate (B1210297) oxygen atoms. nih.gov

Distorted Tetrahedral Geometry : In a mononuclear cobalt(II) complex with two imine ligands, the cobalt atom is in a distorted tetrahedral environment. nih.gov This distortion arises from the interaction between the Co(II) ion and one of the pyridyl nitrogens. nih.gov

Distorted Seesaw and Elongated Tetrahedron (D₂d) Geometries : In a series of four-coordinate cobalt(II) single-ion magnets, the Co(II) ions were found in distorted seesaw and elongated tetrahedral (approximate D₂d symmetry) coordination environments. nih.gov

Square-Planar Consideration : While a monomeric, square-planar form of unsolvated cobalt(II) acetylacetonate (B107027) has been reported, further studies suggest that this structure is unlikely and may have been a misidentification, possibly containing copper instead of cobalt. acs.org The more stable forms of Co(acac)₂ are typically trinuclear or tetranuclear with octahedral cobalt centers. acs.org

Detailed crystallographic data provides precise measurements of the bond lengths and angles within the coordination sphere of the Co(II) ion. This information is critical for understanding the nature and strength of the metal-ligand interactions.

In a hexa-coordinate Co(II) center formed with a ditopic nitrogen ligand, the Co-N(pyridyl) distances were determined to be 2.1760(18) Å and 2.2203(17) Å, while the Co-N(NCS) bond was found to be slightly shorter at 2.058(2) Å. mdpi.com For a series of four-coordinate cobalt(II) complexes, the average Co–N bond lengths were reported as 1.992 Å and 1.985 Å. nih.gov In a different complex, the Co1–O1 and Co1–O3 bond lengths were measured at 1.939(2) Å and 1.947(2) Å, respectively. nih.gov

The inter-atomic angles also provide insight into the geometry of the coordination sphere. In the four-coordinate complexes, N–Co–N bite angles from bidentate oxanilido ligands averaged 81.2°, which are significantly smaller than the other N–Co–N angles that averaged 124.8°. nih.gov

Table 1: Selected Bond Lengths in this compound Complexes

Complex TypeBondBond Length (Å)
Hexa-coordinate with ditopic nitrogen ligand mdpi.comCo-N(pyridyl)2.1760(18)
Co-N(pyridyl)2.2203(17)
Co-N(NCS)2.058(2)
Four-coordinate with dianionic ligands nih.govCo-N (avg)1.992
Four-coordinate with dianionic ligands nih.govCo-N (avg)1.985
Complex with imine ligands nih.govCo1-O11.939(2)
Co1-O31.947(2)

Table 2: Selected Inter-atomic Angles in this compound Complexes

Complex TypeAngleAngle (°)
Four-coordinate with bidentate oxanilido ligands nih.govN-Co-N (bite angle, avg)81.2
N-Co-N (other, avg)124.8

The conformation of the chelating hexafluoroacetylacetonate (hfac) ligand itself is an important structural feature. The hfac ligand is bidentate, meaning it binds to the metal ion through two of its atoms, in this case, the two oxygen atoms. cymitquimica.comlibretexts.org This chelation results in the formation of a six-membered ring. The flexibility of this ring can lead to different conformations.

Supramolecular Assembly and Intermolecular Interactions in Solid-State this compound Structures

In the solid state, Co(hfac)₂ complexes can participate in various intermolecular interactions, leading to the formation of higher-order supramolecular assemblies. These interactions, though weaker than covalent bonds, are significant in dictating the crystal packing and can influence the material's bulk properties.

Hydrogen bonding plays a key role in the supramolecular assembly of some Co(hfac)₂ adducts. mdpi.com For instance, in a 3D supramolecular framework constructed using a ditopic nitrogen ligand, both coordination bonds and hydrogen bonding interactions are responsible for the final structure. mdpi.com The hydrazide–hydrazone moiety of the ligand is available for hydrogen bonding, which helps in the assembly of 2D coordination sheets into a 3D architecture. mdpi.com In other cobalt complexes, hydrogen bonding networks are also observed, contributing to the stability of the crystal lattice. researchgate.net

The crystal structure of Co(hfac)₂ complexes can be sensitive to changes in temperature. As the temperature is lowered, the unit cell parameters generally contract. This contraction can sometimes be accompanied by more significant structural modulations or even phase transitions. For example, in photomagnetic cobalt hexacyanoferrates, synchrotron X-ray diffraction has been used to study the variation in the unit-cell constant upon warming after photoexcitation or thermal quenching, revealing complex phase transformations. aps.org While specific data on the temperature-dependent unit cell contraction of simple Co(hfac)₂ is not detailed in the provided context, this phenomenon is a general expectation for crystalline solids and can have important implications for their physical properties.

Advanced Spectroscopic Characterization of Cobalt Ii Hexafluoroacetylacetonate Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies of Cobalt(II) Hexafluoroacetylacetonate

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. semanticscholar.orglibretexts.org For Co(hfac)₂, this technique allows for the identification of characteristic vibrations of the hexafluoroacetylacetonate (hfac) ligand and the elucidation of changes in these vibrations upon coordination to the cobalt(II) ion. stackexchange.com The coordination of the hfac anion to the metal center through its oxygen atoms leads to shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. chesci.com

The FT-IR spectrum of Co(hfac)₂ is characterized by several strong absorption bands corresponding to the vibrations of the hfac ligand. The highly electronegative CF₃ groups significantly influence the electronic structure and vibrational frequencies of the chelate ring.

Key vibrational modes for the acetylacetonate (B107027) ligand and its metal complexes generally include C-H stretching, C=O stretching, C=C stretching, and C-CF₃ stretching, as well as various bending and deformation modes. libretexts.orgchesci.com In Co(hfac)₂, the most informative regions are typically associated with the carbonyl and vinyl groups within the chelate ring. The coordination to the cobalt ion creates a six-membered ring with delocalized π-electrons. chesci.com

The metal-ligand vibrations, specifically the Co-O stretching modes, are typically observed in the far-infrared region of the spectrum (below 600 cm⁻¹). These bands are direct indicators of the bond strength between the cobalt ion and the oxygen atoms of the hfac ligand. The positions of these bands can provide insight into the coordination geometry and stability of the complex.

Below is a data table summarizing the typical FT-IR vibrational frequencies for hexafluoroacetylacetonate and its cobalt(II) complex.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Assignment
ν(C=O) / ν(C=C)1500 - 1700Stretching vibrations of the carbonyl and carbon-carbon double bonds in the chelate ring. These are often coupled.
ν(C-CF₃)1100 - 1300Stretching vibrations of the carbon-trifluoromethyl bond.
δ(CH)1170 - 1200In-plane bending of the methyne group on the chelate ring. chesci.com
ν(Co-O)400 - 600Stretching vibration of the cobalt-oxygen coordinate bond. semanticscholar.org

Note: The exact positions of the peaks can vary depending on the physical state of the sample (solid, solution) and the presence of any additional ligands (e.g., water in hydrated forms). nih.govamericanelements.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. semanticscholar.orgillinois.edu For transition metal complexes like Co(hfac)₂, the UV-Vis spectrum is a rich source of information about d-d electronic transitions, charge transfer bands, and the spin state of the metal center. illinois.edulibretexts.org

The electronic spectrum of Co(hfac)₂ and its derivatives typically displays two main types of transitions:

Intraligand Transitions (π→π): These transitions occur within the hexafluoroacetylacetonate ligand itself. They involve the excitation of an electron from a bonding π orbital to an antibonding π orbital (π→π*). libretexts.org These transitions are generally high in energy and appear in the ultraviolet region of the spectrum, exhibiting high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹). libretexts.org

Ligand-to-Metal Charge Transfer (LMCT) : These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.orgwikipedia.org In the case of Co(II) with the hfac ligand, an electron from a filled orbital on the hfac ligand is excited to a partially filled d-orbital on the cobalt ion. libretexts.org This process results in the transient reduction of the metal center. LMCT bands are typically very intense (ε often > 1,000 L mol⁻¹ cm⁻¹) and are a hallmark of complexes with metals in relatively high oxidation states and ligands with available non-bonding or π electrons. semanticscholar.orglibretexts.orgwikipedia.org

d-d Transitions : These transitions involve the excitation of an electron from one d-orbital to another d-orbital within the cobalt(II) ion. For Co(II) (a d⁷ ion), these transitions are Laporte-forbidden in perfectly centrosymmetric environments (like an ideal octahedron) and are therefore typically much weaker (ε < 100 L mol⁻¹ cm⁻¹) than charge transfer or intraligand bands. illinois.edu Their energy and number depend on the coordination geometry (e.g., octahedral vs. tetrahedral) of the cobalt ion. researchgate.net

The table below summarizes the types of electronic transitions observed in Co(hfac)₂ systems.

Transition Type Typical Wavelength Region Molar Absorptivity (ε) Description
π → π*UV (< 300 nm)High (> 10,000 L mol⁻¹ cm⁻¹)Excitation of an electron within the hfac ligand's π-system. libretexts.org
LMCTUV-Vis (300-500 nm)High (> 1,000 L mol⁻¹ cm⁻¹)Electron transfer from a ligand-based orbital to a cobalt d-orbital. semanticscholar.orglibretexts.org
d-dVisible (500-700 nm)Low (< 100 L mol⁻¹ cm⁻¹)Excitation of an electron between cobalt's d-orbitals. illinois.edusamipubco.com

Cobalt(II) complexes are well-known for exhibiting spin-crossover (SCO) behavior, where the spin state of the metal ion can change in response to external stimuli like temperature, pressure, or light. rsc.orgresearchgate.net This phenomenon involves a transition between a high-spin (HS) state and a low-spin (LS) state. researchgate.net These two spin states have different electronic configurations and, consequently, different spectroscopic signatures.

UV-Vis spectroscopy is a primary technique for studying SCO in solution. rsc.org Changes in temperature or concentration can shift the equilibrium between the HS and LS states, leading to observable changes in the absorption spectrum. rsc.org For instance, as the temperature of a solution containing a Co(II) SCO complex is varied, the intensity of absorption bands associated with each spin state will change. researchgate.netresearchgate.net The transition from an LS to an HS state often involves an elongation of the metal-ligand bonds, which in turn affects the energy levels of the d-orbitals and the associated electronic transitions. researchgate.net Studies on various cobalt(II) complexes have shown that both temperature and concentration can influence their absorption spectra due to these spin state-related effects. rsc.org

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, Electron Ionization Mass Spectrometry, Tandem Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. libretexts.org For Co(hfac)₂, techniques like Electrospray Ionization (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly useful. nih.govnih.gov

In mass spectrometry, the Co(hfac)₂ molecule is first ionized. The resulting molecular ion is often unstable and breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is a unique fingerprint of the molecule's structure.

Studies on related metal acetylacetonate complexes have shown that fragmentation can occur through several pathways. nih.govnih.gov A common fragmentation pathway involves the sequential loss of ligands or parts of ligands. For Co(hfac)₂, one might observe the loss of a complete hexafluoroacetylacetonate radical, leading to the [Co(hfac)]⁺ ion. Further fragmentation could involve the loss of groups like CF₃ or CO from the remaining ligand. libretexts.org

Tandem mass spectrometry (MS/MS) is particularly powerful for elucidating these pathways. nih.govresearchgate.net In an MS/MS experiment, a specific ion (e.g., the molecular ion or a primary fragment ion) is selected and then subjected to further fragmentation. By analyzing the resulting "daughter" ions, a detailed map of the fragmentation cascade can be constructed, confirming the connectivity and structure of the original complex. Gas-phase ligand exchange reactions have also been studied, where Co(hfac)₂ can exchange ligands with other metal complexes in the mass spectrometer, forming mixed-ligand species whose fragmentation patterns provide further structural insights. nih.govnih.gov

A simplified, hypothetical fragmentation pathway for [Co(hfac)₂]⁺ is presented in the table below.

Ion (m/z) Proposed Structure Formation Pathway
475[Co(C₅HF₆O₂)₂]⁺Molecular Ion
268[Co(C₅HF₆O₂)]⁺Loss of a C₅HF₆O₂ radical
199[Co(C₅HF₆O₂)-CF₃]⁺Loss of a CF₃ radical from [Co(hfac)]⁺

Note: The m/z values are based on the most common isotopes (⁵⁹Co, ¹²C, ¹H, ¹⁹F, ¹⁶O) and represent the singly charged positive ion. The actual observed spectrum would show a characteristic isotopic pattern.

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as high-spin Cobalt(II) complexes. For this compound, [Co(hfac)₂], and its derivatives, EPR studies provide critical insights into the spin state, the local coordination environment, and the magnetic properties of the central cobalt ion. The d⁷ electronic configuration of Co(II) in a high-spin (S = 3/2) state gives rise to complex EPR spectra, the analysis of which reveals key spin Hamiltonian parameters.

A notable example involves the quasi-octahedral high-spin Co(II) complex, [Co(hfac)₂(bpy)] (where bpy is 2,2'-bipyridine). acs.org To accurately characterize its properties, studies have been performed on magnetically diluted samples, such as [Co₀.₀₂Zn₀.₉₈(hfac)₂bpy], to minimize intermolecular interactions that can broaden the spectral lines. acs.org The X-band EPR spectrum of such a complex, typically recorded at low temperatures like 5 K, exhibits features characteristic of a high-spin S = 3/2 system with a significant zero-field splitting (ZFS). acs.org

Analysis of g-values and Spin State Characterization

The high-spin (S = 3/2) ground state of a Co(II) ion in a distorted octahedral environment is split by the crystal field and spin-orbit coupling into two Kramers doublets (MS = ±1/2 and MS = ±3/2) even in the absence of an external magnetic field. This is known as zero-field splitting (ZFS). At low temperatures, typically only the lowest energy Kramers doublet is populated, and the EPR transitions are observed within this doublet. The system then behaves as an effective spin S' = 1/2 system, characterized by an anisotropic effective g-tensor (g'x, g'y, g'z).

For the complex [Co(hfac)₂(bpy)], the X-band EPR spectrum at 5 K shows three prominent lines. acs.org These lines can be fitted using an effective spin S' = 1/2 Hamiltonian, yielding the principal components of the effective g-tensor. acs.org The analysis of a magnetically diluted sample of [Co(hfac)₂(bpy)] provided the effective g'-values shown in the table below. acs.org

Table 1: Effective g'-values for [Co₀.₀₂Zn₀.₉₈(hfac)₂bpy] from X-band EPR Spectroscopy. acs.org
Effective g-valueValue
g'₁2.063(3)
g'₂3.599(3)
g'₃5.854(6)

These effective g'-values are functions of the true g-tensor (gx, gy, gz) and the rhombicity parameter (E/D), which describes the deviation from axial symmetry. While the analysis of the X-band spectrum alone provides these effective values, a full and unambiguous determination of the spin Hamiltonian parameters requires more advanced techniques. acs.org By combining X-band EPR with multi-high-frequency EPR, the true g-tensor for the S = 3/2 system can be determined with high accuracy. acs.org For [Co(hfac)₂(bpy)], this combined approach yielded the true g-tensor values listed in the subsequent table. acs.org The deviation of these values from the free-electron g-value (~2.0023) is a direct consequence of the significant orbital angular momentum contribution in the high-spin Co(II) ion.

Table 2: True g-tensor values for [Co(hfac)₂(bpy)] determined from a combined spectroscopic approach. acs.org
g-tensor ComponentValue
gₓ2.388
gᵧ2.417
g₂2.221

The characterization of this high-spin S = 3/2 state confirms the electronic configuration of the cobalt center in this hexafluoroacetylacetonate complex.

High-Frequency/High-Field EPR (HF-EPR) for Probing Magnetic Anisotropy

Magnetic anisotropy in high-spin Co(II) complexes is quantified by the zero-field splitting (ZFS) parameters: the axial parameter, D, and the rhombic parameter, E. These parameters describe the energy separation of the Kramers doublets. When the ZFS is large, conventional X-band EPR (approx. 9.5 GHz) may not have sufficient energy to induce transitions between the different Kramers doublets.

High-Frequency/High-Field EPR (HF-EPR) techniques, including multi-high-frequency EPR (MHF-EPR) and frequency-domain Fourier-transform THz-EPR (FD-FT THz-EPR), are essential for accurately determining large ZFS parameters. acs.org HF-EPR employs much higher microwave frequencies (e.g., 68-513 GHz) and magnetic fields, allowing for the direct observation of transitions between the Kramers doublets. acs.orgnih.gov

In the study of [Co(hfac)₂(bpy)], MHF-EPR data helped to determine the rhombicity of the system, while FD-FT THz-EPR was used to directly measure the energy gap (Δ) between the two Kramers doublets. acs.org This energy gap is related to the D and E parameters. The spectrum revealed a transition between the two Kramers doublets, allowing for a precise measurement of the axial ZFS parameter, D. acs.org The positive sign of D indicates that the MS = ±1/2 doublet is the ground state, resulting in an easy-plane magnetic anisotropy. acs.org The rhombicity parameter, E/D, quantifies the degree of distortion from perfect axial symmetry.

The combination of these advanced spectroscopic methods provided a complete and accurate determination of the spin Hamiltonian parameters that define the magnetic anisotropy of the [Co(hfac)₂(bpy)] complex. acs.org

Table 3: Magnetic Anisotropy Parameters for [Co(hfac)₂(bpy)] Determined by HF-EPR Spectroscopy. acs.org
ParameterValue
Axial ZFS (D)37.1 cm⁻¹
Rhombicity (E/D)0.158

This detailed characterization is crucial for understanding the magnetic behavior of this compound systems, particularly in the context of developing new molecular magnetic materials. researchgate.netdntb.gov.ua

Magnetic Properties and Phenomena in Cobalt Ii Hexafluoroacetylacetonate Complexes

Magnetic Anisotropy in Co(II) Hexafluoroacetylacetonate Systems

Magnetic anisotropy in mononuclear cobalt(II) complexes refers to the directional dependence of the molecule's magnetic properties. researchgate.net This anisotropy originates from the interplay of the ligand field environment with the spin-orbit coupling of the Co(II) ion. aps.org In Co(hfac)₂-based systems, the equatorial plane is defined by two bidentate hexafluoroacetylacetonate ligands, while the axial positions are occupied by various neutral ligands, leading to a distorted octahedral geometry. nih.gov This coordination environment is crucial in determining the sign and magnitude of the magnetic anisotropy. researchgate.netosti.gov

The magnetic anisotropy of a high-spin S = 3/2 system, such as Co(II), is quantified by the axial (D) and rhombic (E) zero-field splitting parameters. mdpi.com These parameters describe the splitting of the ground state spin levels in the absence of an external magnetic field. The D value signifies the energy gap between the Mₛ = ±1/2 and Mₛ = ±3/2 Kramers doublets, while E describes the mixing of these states due to lower symmetry. mdpi.comacs.org

The determination of ZFS parameters is crucial for understanding the magnetic behavior of these complexes. acs.org A combination of experimental techniques and theoretical calculations is often employed for their accurate estimation. nih.gov Direct current (DC) magnetic susceptibility measurements as a function of temperature and field provide initial insights into the magnetic anisotropy. mdpi.comnih.gov However, for a more precise determination, especially for large D values, high-frequency and high-field electron paramagnetic resonance (HFEPR) spectroscopy is a powerful tool. acs.orgnih.govnationalmaglab.org Far-infrared magnetic spectroscopy (FIRMS) can also be used to directly measure the energy gap and determine the D value. nih.gov Complementary theoretical calculations, such as CASSCF/NEVPT2, are used to support experimental findings and provide a deeper understanding of the electronic structure. rsc.orgresearchgate.net

In a study of four mononuclear Co(II) complexes with the formula [Co(hfac)₂(L)₂] (where L is an axial ligand), magnetic and theoretical studies were combined to determine the ZFS parameters. nih.gov These studies consistently revealed large positive D values and relatively small E parameters, indicating significant magnetic anisotropy. nih.gov

ComplexD (cm⁻¹)E (cm⁻¹)Reference
[Co(hfac)₂(MeCN)₂]+46.1- nih.govrsc.org
[Co(hfac)₂(Spy)₂]-- nih.gov
[Co(hfac)₂(MBIm)₂]-- nih.gov
[Co(hfac)₂(DMF)₂]-- nih.gov

Table 1: Experimentally determined and calculated ZFS parameters for selected Cobalt(II) hexafluoroacetylacetonate complexes. Note: '-' indicates data not provided in the snippet.

The sign of the axial ZFS parameter, D, determines the nature of the magnetic anisotropy. researchgate.net

Easy-axis anisotropy (D < 0): When D is negative, the Mₛ = ±3/2 Kramers doublet is lower in energy, leading to a preferred orientation of the magnetic moment along the principal magnetic axis (the 'z-axis'). researchgate.net This is a key requirement for realizing single-molecule magnets that exhibit slow relaxation of magnetization at zero field. osti.gov

Easy-plane anisotropy (D > 0): When D is positive, the Mₛ = ±1/2 Kramers doublet is the ground state, and the magnetic moment is preferentially confined to the plane perpendicular to the principal axis (the 'xy-plane'). researchgate.netmdpi.com

For the vast majority of distorted octahedral Co(II) complexes, including those with hexafluoroacetylacetonate ligands, an easy-plane magnetic anisotropy is observed. mdpi.comnih.gov This is attributed to the unquenched orbital contribution from the t₂g orbitals in this geometry. mdpi.com The positive sign of D in [Co(hfac)₂(L)₂] type complexes confirms their easy-plane nature. nih.govrsc.org While easy-axis anisotropy is more desirable for high-performance SMMs, complexes with easy-plane anisotropy can still exhibit interesting magnetic phenomena, such as field-induced slow magnetic relaxation. rsc.orgrsc.org

The magnetic anisotropy in Co(II) complexes is highly sensitive to the coordination geometry. mdpi.comresearchgate.netnih.gov In Co(hfac)₂ systems, the equatorial coordination by the two hfac ligands is relatively fixed, but the choice of axial ligands allows for fine-tuning of the geometry and, consequently, the magnetic properties. nih.gov

The distortion from a perfect octahedral geometry, influenced by the steric and electronic properties of the axial ligands, directly impacts the ZFS parameters. nih.govosti.gov For instance, in a series of [Co(hfac)₂(L)₂] complexes, varying the axial ligands (L = MeCN, Spy, MBIm, DMF) leads to different degrees of distortion and thus modulates the magnetic anisotropy. nih.gov Theoretical studies have shown that an axially compressed octahedral geometry is a predominant factor in stabilizing large axial magnetic anisotropy. osti.gov Conversely, the more common elongated octahedral geometry in Co(II) complexes typically results in easy-plane anisotropy. mdpi.com The ability to systematically alter the axial ligands in Co(II) bis(hexafluoroacetylacetonate) complexes provides a promising platform for tuning the magnetic anisotropy. nih.gov

Single-Ion Magnet (SIM) Behavior in this compound Derivatives

Single-Ion Magnets (SIMs) are a class of single-molecule magnets where the slow relaxation of magnetization arises from a single metal ion with large magnetic anisotropy. rsc.orgmdpi.com High-spin Co(II) ions are excellent candidates for creating SIMs due to their significant, tunable magnetic anisotropy. mdpi.com

Slow magnetic relaxation is the hallmark of SIM behavior, where the magnetization relaxes slowly after an external magnetic field is removed. This phenomenon is typically probed using alternating current (AC) magnetic susceptibility measurements. mdpi.com In these experiments, an oscillating magnetic field is applied, and the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured. A non-zero out-of-phase signal that is dependent on the frequency of the AC field indicates the presence of slow magnetic relaxation. mdpi.com

For many Co(II) complexes, including derivatives of Co(hfac)₂, slow magnetic relaxation is not observed in the absence of an external DC magnetic field. mdpi.commdpi.com This is often due to fast quantum tunneling of magnetization (QTM), a process that provides a rapid relaxation pathway, effectively short-circuiting the magnetic barrier. mdpi.comnih.gov

A key finding for many Co(II) complexes with easy-plane anisotropy (D > 0), such as the Co(hfac)₂ derivatives, is the observation of slow magnetic relaxation only upon the application of a static external DC magnetic field. mdpi.comnih.govrsc.orgmdpi.com This phenomenon is known as field-induced SIM behavior. The application of an external field can suppress the efficient quantum tunneling of magnetization (QTM) pathway, thereby revealing the intrinsic slow relaxation processes. mdpi.commdpi.com

Dynamic AC magnetic susceptibility measurements on complexes like [Co(hfac)₂(MeCN)₂] and its analogues show no out-of-phase (χ'') signals at zero DC field. mdpi.comnih.gov However, under an optimal applied DC field, clear frequency-dependent χ'' signals emerge, confirming their status as field-induced SIMs. nih.gov The relaxation dynamics in these systems can be complex, often involving a combination of different mechanisms such as Raman, direct, and Orbach processes. mdpi.commdpi.com The study of these field-induced SIMs provides valuable insights into the fundamental mechanisms of magnetic relaxation and is crucial for the rational design of new molecular magnetic materials. nih.gov

Analysis of Dominant Relaxation Mechanisms (e.g., Raman, Direct Process)

The relaxation of magnetization in cobalt(II) single-ion magnets (SIMs) is governed by several spin-lattice relaxation processes, where the spin system exchanges energy with the crystal lattice (phonons). The primary mechanisms include the direct process, the Raman process, and the Orbach process. researchgate.netmdpi.com

Direct Process : Involves the emission or absorption of a single phonon with energy equal to the difference between the spin energy levels. Its relaxation rate is proportional to temperature (τ⁻¹ ∝ T). mdpi.com

Raman Process : Involves the inelastic scattering of a phonon, where a phonon is absorbed and another is emitted, with the energy difference corresponding to the spin flip. This is a two-phonon process, and its rate has a much stronger temperature dependence (typically τ⁻¹ ∝ T⁹ for Kramers ions). mdpi.com

Orbach Process : A two-step process involving the absorption of a phonon to excite the spin to a real intermediate state, followed by the emission of another phonon to return to a different spin state. This process is thermally activated and depends exponentially on temperature. researchgate.net

In many hexa-coordinate, high-spin Co(II) complexes with distorted octahedral geometry, the Raman mechanism is identified as the dominant relaxation process over a wide temperature range. mdpi.com The direct process may also contribute, particularly at very low temperatures. researchgate.netmdpi.com Theoretical and computational studies further aid in dissecting these mechanisms, showing that factors like the strength of exchange coupling between magnetic centers can dramatically influence the Raman relaxation times. arxiv.org

Determination of Effective Energy Barriers (Ueff) to Spin Reversal)

The effective energy barrier (Ueff) to spin reversal is a critical parameter that quantifies the thermal energy required to overcome magnetic anisotropy and reverse the direction of magnetization in a single-ion magnet. This barrier is a key indicator of a molecule's potential for high-temperature magnetic bistability.

In a study involving a mononuclear cobalt(II) complex incorporating hexafluoroacetylacetonate ligands, [Co(bpy)(hfacac)₂], the effective energy barriers were determined from Arrhenius plots of relaxation data. The investigation revealed that the specific molecular structure and packing have a substantial impact on this barrier. For instance, while some derivatives showed Ueff values around 20-21 cm⁻¹, a related complex required dilution with a diamagnetic analogue to suppress intermolecular interactions and observe thermally-activated relaxation, yielding a higher barrier of 34.0 cm⁻¹. acs.org Another study on a different mononuclear Co(II) complex reported a Ueff of 43.28 K (equivalent to approximately 30 cm⁻¹). nih.gov These findings highlight that even subtle changes to the ligand environment or crystal packing can significantly alter the energy barrier.

Table 1: Effective Energy Barriers (Ueff) in Select Cobalt(II) Complexes
ComplexUeff (cm⁻¹)Reference
[Co(bpy)(hfacac)₂] derivative 121(1) acs.org
[Co(bpy)(hfacac)₂] derivative 321(1) acs.org
[Co(bpy)(hfacac)₂] derivative 419(1) acs.org
Diluted [Co(bpy)(hfacac)₂] derivative 234.0(5) acs.org
Distorted elongated octahedron Co(II) complex~30.1 (43.28 K) nih.gov

Spin Crossover (SCO) Phenomena in this compound Compounds

Spin crossover is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus. youtube.com For cobalt(II), a d⁷ ion in an octahedral field, this involves a transition between the LS S=1/2 (t₂g⁶e_g¹) state and the HS S=3/2 (t₂g⁵e_g²) state. researchgate.netrsc.org This transition modifies the magnetic, optical, and structural properties of the material.

Temperature-Induced Spin Transitions and Cooperativity

Temperature is a common stimulus for inducing spin crossover. As temperature increases, entropy favors the higher-spin state, often leading to a gradual or, in some cases, abrupt transition. The abruptness of this transition is a hallmark of cooperativity, where strong intermolecular interactions cause the molecules within the crystal lattice to switch states in a concerted manner. nih.gov

Highly cooperative transitions can lead to thermal hysteresis, where the transition temperature upon cooling (T₁/₂↓) differs from that upon heating (T₁/₂↑). This bistability is a key feature for potential applications in memory devices. Research on mononuclear cobalt(II) complexes has demonstrated hysteretic SCO at temperatures well above room temperature. For example, the complex Co(terpy-CH₂OH)₂₂ exhibits a 5 K wide hysteresis loop centered near 394 K. The thermodynamic parameters for such transitions, including the change in enthalpy (ΔH) and entropy (ΔS), can be determined from the magnetic data and are comparable to other Co(II) SCO complexes with abrupt transitions.

Table 2: Spin Transition Properties of [Co(terpy-CH₂OH)₂]X₂ Complexes
Complex Anion (X)T₁/₂↑ (K)T₁/₂↓ (K)Hysteresis Width (K)Reference
SCN⁻334.5329.3 / 324.1 (two-step)~5-10
SeCN⁻396.6391.65

Interplay of Jahn-Teller Ordering and Spin Crossover

A crucial aspect differentiating Co(II) spin crossover from the more common Fe(II) systems is the influence of the Jahn-Teller (JT) effect. researchgate.net The low-spin Co(II) state, with a single electron in the e_g orbitals (t₂g⁶e_g¹), is electronically degenerate and therefore subject to a strong JT distortion. researchgate.netmdpi.com This distortion, typically an elongation or compression of the coordination octahedron, removes the orbital degeneracy and provides additional stabilization to the LS state. mdpi.com

This JT stabilization makes the LS → HS transition more energetically demanding in Co(II) compounds. mdpi.com Furthermore, a cooperative Jahn-Teller interaction can arise from the coupling of the LS Co(II) ions with the vibrational modes of their coordination spheres, leading to a long-range structural ordering. mdpi.com The spin transition is thus intimately linked to this structural order; as the temperature rises, the destruction of the JT ordering facilitates the increase in the high-spin population. mdpi.com This interplay is confirmed by structural analyses, which show significant changes in metal-ligand bond lengths that are consistent with the loss of the JT distortion as the complex transitions from the LS to the HS state. nih.gov

Examination of Exchange Coupling Interactions in SCO Materials

In polynuclear or one-dimensional chain complexes, direct magnetic exchange coupling between adjacent Co(II) centers can occur. These interactions, mediated by bridging ligands, can be either ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel) and are quantified by the exchange coupling constant, J.

For example, studies on certain Co(II) complexes with radical ligands have revealed weak antiferromagnetic interactions. researchgate.net In one-dimensional cobalt(II) coordination polymers, both intrachain (J) and interchain (J') interactions are present. acs.orgnih.gov Computational and experimental methods can be used to quantify these interactions. Theoretical models predict that the strength of the exchange coupling can have a profound impact on the magnetic relaxation dynamics, with large coupling values significantly increasing both Orbach and Raman relaxation times. arxiv.org This demonstrates a direct link between the exchange interactions that define the collective magnetic ground state and the dynamic properties related to spin crossover and single-ion magnet behavior.

Inter- and Intra-molecular Magnetic Interactions in this compound Systems

Intramolecular interactions are dominated by the single-ion anisotropy of the Co(II) center, which arises from spin-orbit coupling, and the exchange coupling (J) in multinuclear systems, as discussed previously. acs.orgnih.gov

Intermolecular interactions , though often weaker, are critical in dictating the properties of the bulk material. These can include dipole-dipole interactions, van der Waals forces, and hydrogen bonds. mdpi.comnih.gov In the crystal structure of a Co(II) hexafluoroacetylacetonate complex, the bulky ligands effectively shield the metal centers, resulting in long interatomic distances (>7.8 Å) that preclude significant intermolecular magnetic interactions. acs.org In other systems, the presence or absence of hydrogen bonds can have a dramatic effect. For instance, the substitution of one anion for another in a series of complexes led to the formation of a hydrogen-bonded network in one case but not the other. mdpi.com The complex with the hydrogen bonds exhibited faster magnetic relaxation, demonstrating that these weak interactions can provide an efficient pathway for energy exchange and influence the dynamic magnetic properties. mdpi.com The ratio of inter- to intramolecular interaction strength is therefore a key parameter in the rational design of molecular magnetic materials. acs.org

Characterization of Antiferromagnetic Exchange

Antiferromagnetic exchange is a quantum mechanical effect where the magnetic moments of neighboring atoms or ions align in an antiparallel fashion. In complexes of this compound, this phenomenon is often mediated by bridging ligands that connect multiple metal centers.

A notable example is a binuclear cobalt-radical complex synthesized from the reaction of Co(hfac)₂·2H₂O with a 2,2-bis(1-oxyl-3-oxide-4,4,5,5-tetramethylimidazolinyl) biradical (BR). mdpi.com The resulting complex, {(hfac)CoII(BN)CoII(hfac)}, features two pseudo-octahedral Co(II) ions bridged by the tetradentate bis-nitroxide ligand. mdpi.com Magnetic susceptibility measurements as a function of temperature revealed strong antiferromagnetic exchange interactions between each Co(II) ion and the nitroxyl (B88944) biradical, as well as between the spins within the bridging ligand itself. mdpi.com

The characterization of this antiferromagnetic coupling was further elucidated by analyzing the temperature dependence of the product of magnetic susceptibility and temperature (χT). At room temperature, the χT value is significantly lower than what would be expected for non-interacting spins, providing initial evidence for antiferromagnetic coupling. As the temperature is lowered, the χT value continues to decrease, a hallmark of dominant antiferromagnetic interactions. mdpi.com

In some hexaazatrinaphthylene-based cobalt(II) complexes, which also feature antiferromagnetic coupling, the interaction can be exceptionally strong. For instance, certain complexes containing a radical ligand exhibit extremely strong direct metal-radical exchange interactions, with the magnetic coupling value (-J) exceeding 600 cm⁻¹. rsc.org This represents one of the largest magnetic coupling values ever recorded for Co(II)-containing complexes. rsc.org

The strength of the antiferromagnetic exchange in these systems can be quantified by fitting the experimental magnetic susceptibility data to theoretical models. For the binuclear cobalt–diradical complex, this analysis allowed for the determination of the magnetic exchange integral (J) between the Co(II) ions and the nitronyl nitroxide radicals (JCoN), as well as the exchange integral between the monoradicals within the bridging ligand (JN). mdpi.com

Table 1: Magnetic Parameters for a Binuclear this compound Complex

Parameter Description Value
JCoN Magnetic exchange integral between Co(II) ions and nitronyl nitroxide radicals Varies based on model
JN Magnetic exchange integral between monoradicals in the bridging ligand Varies based on model
χT at 300 K Experimental value of magnetic susceptibility times temperature ~3.0 emu K mol⁻¹ mdpi.com
χT at 2 K Experimental value of magnetic susceptibility times temperature 1.6 emu K mol⁻¹ mdpi.com

Design and Study of Spin-Frustrated Systems

Spin frustration arises when the geometric arrangement of magnetic moments and the nature of their interactions prevent the simultaneous satisfaction of all magnetic couplings. This can lead to unusual magnetic ground states and interesting physical phenomena.

The aforementioned binuclear this compound complex, {(hfac)CoII(BN)CoII(hfac)}, serves as a prime example of a designed spin-frustrated system. mdpi.com The frustration in this molecule stems from the competition between the strong antiferromagnetic coupling of each Co(II) ion to the biradical bridge and the antiferromagnetic interaction within the biradical itself. mdpi.com This arrangement of interacting spins leads to a non-collinear spin structure in the ground state.

The study of this spin-frustrated system involved detailed magnetic measurements at very low temperatures. Micro-SQUID investigations performed on a single crystal of the complex revealed a distinct step in the magnetization versus magnetic field (M(H)) curve at temperatures below 0.4 K. mdpi.com This feature is a direct consequence of the mixing of the ground and first excited energy levels by the applied magnetic field, which is made possible by the small energy gap between these states—a characteristic of the frustrated nature of the system. mdpi.com

While not a hexafluoroacetylacetonate complex, the principles of designing spin-frustrated systems can also be seen in a cobalt(II) carbonate-based compound with a pyrochlore (B1171951) lattice structure. nih.gov In this material, the antiferromagnetic coupling between adjacent Co(II) centers, mediated by carbonate bridges, results in geometric spin frustration, a typical feature of pyrochlore networks. nih.gov Similarly, a spin-frustrated system was designed using manganese(II) hexafluoroacetylacetonate and a bis(1-oxyl-3-oxide-4,4,5,5-tetramethylimidazolinyl) ligand, where despite antiferromagnetic coupling between neighboring spins, a parallel alignment of certain spins is observed in the ground state due to the "butterfly"-shaped arrangement of the spin centers. nih.gov These examples highlight the importance of the ligand framework in engineering spin frustration.

Comprehensive Magneto-Structural Correlations in this compound Complexes

The magnetic properties of this compound complexes are intrinsically linked to their molecular and crystal structures. Understanding these magneto-structural correlations is crucial for the rational design of new magnetic materials with desired properties.

In hexacoordinated cobalt(II) complexes, the magnetic anisotropy, often quantified by the zero-field splitting parameter (D), is highly dependent on the distortion of the coordination polyhedron from ideal octahedral geometry. nih.gov This correlation can be understood through crystal-field theory, where the splitting of the lowest crystal-field multiplets is directly related to the structural distortions. nih.gov

For instance, in a series of mononuclear cobalt(II) complexes with various ligands, the values of the magnetic anisotropy were successfully correlated with the structural parameters of the coordination sphere. nih.gov Although not all of these were hexafluoroacetylacetonate complexes, the principles are directly applicable.

In the context of Co(hfac)₂ complexes with radical ligands, such as [Co(hfac)₂(PyBTM)₂] where PyBTM is a pyridyl-substituted methyl radical, the magnetic interaction is also heavily influenced by the structure. mdpi.com In this complex, the Co(II) ion adopts a distorted octahedral coordination geometry with the two radical ligands in a trans configuration. The intramolecular ferromagnetic coupling observed in this case can be explained by the specific orbital overlap dictated by this geometry. mdpi.com Density functional theory (DFT) calculations have been successfully employed to model these interactions and reproduce the experimentally observed ferromagnetic coupling. mdpi.com

A study on a dinuclear cobalt(II) complex with double μ-phenoxo bridges, while not containing hexafluoroacetylacetonate, provides a detailed framework for analyzing magneto-structural correlations. nih.gov It was found that not only the Co–O–Co bond angle but also the dihedral angle between the CoOCo plane and the phenyl plane of the bridging ligand plays a significant role in determining the nature and magnitude of the magnetic coupling. nih.gov Specifically, small bridging angles and large dihedral angles were found to induce intramolecular ferromagnetic exchange. nih.gov

Table 2: Key Structural and Magnetic Parameters for Selected Cobalt(II) Complexes

Complex Coordination Geometry Key Structural Feature Magnetic Property
{(hfac)CoII(BN)CoII(hfac)} Pseudo-octahedral Bridged binuclear structure Strong antiferromagnetic exchange, Spin frustration mdpi.com
[Co(hfac)₂(PyBTM)₂] Distorted octahedral trans configuration of radical ligands Intramolecular ferromagnetic coupling mdpi.com
[Co₂(L)₂(acac)₂(H₂O)] Distorted octahedral Double μ-phenoxo bridges Weak ferromagnetic coupling nih.gov

The comprehensive analysis of such magneto-structural correlations, combining experimental magnetic data with detailed crystallographic information and theoretical calculations, is a powerful tool for advancing the understanding and design of functional magnetic molecules based on this compound.

Mechanistic Investigations of Reactions Involving Cobalt Ii Hexafluoroacetylacetonate

Thermal Decomposition Pathways and Volatilization Behavior of Cobalt(II) Hexafluoroacetylacetonate Precursors

The utility of Co(hfac)₂ as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is fundamentally linked to its thermal properties. Its ability to transition into a gaseous state (volatilization) and subsequently decompose on a heated substrate to form a film is a key characteristic. However, for many applications, the thermal stability of Co(hfac)₂ itself is not ideal, leading to research into adducts or alternative precursors. For instance, deposition at temperatures above 125°C can lead to the thermal decomposition of related cobalt precursors, causing a shift from a controlled ALD growth mode to a less precise CVD mode. researchgate.net

For high-purity thin film applications, it is imperative that the precursor decomposes "cleanly," leaving behind the desired cobalt or cobalt oxide material without incorporating contaminants like carbon or fluorine from the hfac ligand. researchgate.net Research has shown that forming adducts—compounds where another molecule is coordinated to the central cobalt atom—can significantly improve the decomposition characteristics.

A notable example is the adduct of Co(hfac)₂ with N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netnih.gov This complex, [Co(hfac)₂(TMEDA)], is monomeric with a pseudo-octahedral cobalt(II) center and demonstrates high volatility at moderate temperatures. researchgate.netnih.gov Crucially, it exhibits a clean decomposition pathway. researchgate.netnih.gov In chemical vapor deposition experiments in an oxygen atmosphere, this precursor yielded phase-pure, uniform films of cubic Co₃O₄, with no detectable carbon or fluorine contamination, highlighting its potential as a superior molecular source for CVD and ALD processes. researchgate.net

Reactivity with Other Metal Complexes and Material Surfaces

The chemical interactions of Co(hfac)₂ with other metal-containing compounds and with various surfaces are critical in both co-deposition of alloys and in the precise removal of materials during semiconductor fabrication.

Co₂(CO)₈ + 2Cu(hfac)₂ → 2Co(hfac)₂ + 2Cu + 8CO acs.org

In contrast, when Co(hfac)₂ and Cu(hfac)₂ were mixed and refluxed in toluene (B28343) for 24 hours, no chemical reaction was observed. acs.org The recovered crystals were simply a mixture of the two original compounds, indicating a lack of reactivity between them under these conditions. acs.org

Table 1: Reactivity of Cobalt and Copper Precursors

ReactantsPhaseConditionsOutcome
Co₂(CO)₈ + Cu(hfac)₂Solution (Toluene)Reflux (110°C)Reaction occurs to form Co(hfac)₂ and Cu. acs.org
Co₂(CO)₈ + Cu(hfac)₂GasHot-wall CVD reactorReaction occurs to form Co(hfac)₂ and Cu. acs.org
Co(hfac)₂ + Cu(hfac)₂Solution (Toluene)Reflux (110°C), 24hNo chemical reaction observed. acs.org

A prominent and effective mechanism for cobalt ALE involves a two-step cycle: chlorination followed by chelation. researchgate.netnih.govbohrium.com

Chlorination: The cobalt surface is first exposed to a chlorine-containing gas, such as molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or a boron trichloride (B1173362) (BCl₃) plasma. researchgate.netaip.orgbohrium.com This step modifies the surface by forming a thin layer of cobalt chloride (CoClₓ, primarily CoCl₂). researchgate.netbohrium.comaip.org

CoClₓ (surface) + 2 hfacH (gas) → Co(hfac)₂ (gas) + x HCl (gas)

This process is highly temperature-dependent. An efficient ALE process using Cl₂ and hfacH has been demonstrated at 140°C. researchgate.netnih.govcolab.ws The etch rate can vary significantly with temperature, increasing from 0.2 nm/cycle at 140°C to 1.6 nm/cycle at 185°C. researchgate.net In some variations, the final product is suggested to be a mixed-ligand species like CoCl₂(hfac). bohrium.com In-operando XPS studies have confirmed that hfacH reacts with chlorinated cobalt surfaces at 140°C, but also suggest a more complex pathway than a simple substitution reaction, as the hfacH appears to decompose on the activated surface. aip.org

Table 2: Cobalt Atomic Layer Etching (ALE) Parameters

Chlorination AgentChelation AgentTemperature Range (°C)Etch Rate / Etch Per Cycle (EPC)Proposed Volatile Product(s)
Cl₂hfacH140 - 1850.2 - 1.6 nm/cycle researchgate.netCo(hfac)₂, HCl researchgate.netaip.org
BCl₃ plasmahfacH150 - 1751.1 - 2.1 nm (constant EPC in range) bohrium.comCoCl₂(hfac) bohrium.com
SO₂Cl₂TMEDA175 - 2750.33 - 14.54 Å/cycle aip.orgCoCl₂(TMEDA) aip.org

Elucidation of Surface Reaction Mechanisms in Atomic Layer Etching (ALE) Processes

Coordination-Induced Chemical Transformations Involving this compound

The chemical identity and reactivity of Co(hfac)₂ can be profoundly altered by changes in the coordination sphere of the cobalt(II) ion. This can involve the addition of other ligands to form new complexes or in-situ transformations of the ligands themselves.

A clear example of a coordination-induced transformation is the synthesis of the adduct [Co(hfac)₂(TMEDA)]. nih.gov The coordination of the bidentate N,N,N',N'-tetramethylethylenediamine (TMEDA) ligand to the Co(hfac)₂ molecule transforms it from a simple β-diketonate complex into a new molecular entity with a pseudo-octahedral geometry. researchgate.netnih.gov This transformation is not merely structural; it induces a significant change in the material's properties, most notably enhancing its volatility and leading to a cleaner thermal decomposition pathway, which is a critical improvement for its use as a CVD/ALD precursor. researchgate.netnih.gov

Furthermore, the coordination environment can facilitate redox changes. While not involving Co(hfac)₂ directly, studies on other cobalt complexes show that the choice of ligands can shift the reactivity of the cobalt center. For instance, attaching bulky π-acceptor ligands to a cobalt center can suppress hydrogen evolution reactivity and enhance CO₂ reduction capabilities, demonstrating that the ligand framework directly influences the catalytic transformation occurring at the metal. nih.gov Similarly, the reaction of cobalt(II) acetate (B1210297) with certain hemisalen ligands can lead to spontaneous oxidation of the metal center to cobalt(III), driven by the strong stabilizing effect of the coordinated diphenolate ligands. nih.gov These examples underscore the principle that coordination changes are a powerful tool to induce chemical transformations and tune the reactivity of metal complexes like Co(hfac)₂.

Exploration of Photochromic Transitions Induced by Coordination

The interaction of this compound with photochromic ligands, such as spiropyrans, can induce a transition from the colorless closed spiro (SP) form to the colored open merocyanine (B1260669) (MC) form. This coordination-induced transition leads to the formation of novel complexes with interesting photoresponsive properties.

A notable example is the complex formed between this compound, Co(hfac)₂, and the photochromic spiropyran 8-methoxy-1′,3′,3′-trimethyl-6-nitro-spiro[chromene-2,2′-indole] (MNSP). The coordination of the two oxygen atoms of the merocyanine form of MNSP to the Co(II) center results in a distorted octahedral geometry around the cobalt ion. rsc.orgnih.gov This interaction yields a deep red-violet solution, indicative of the formation of the {Co(hfac)₂·MNSP} complex. rsc.orgnih.gov

The photochromic behavior of this complex has been investigated. Excitation of a solution of the complex with green light leads to a partial decrease in the intensity of the absorption bands corresponding to the complex. Subsequent exposure to UV light can partially restore these intensities, demonstrating a reversible photochromic transition. rsc.org This photoswitching behavior is a key feature of such coordination compounds. nih.gov

Table 1: Spectroscopic and Structural Data for {Co(hfac)₂·MNSP} Complex

Property Value Reference
Coordination Geometry Distorted Octahedral rsc.orgnih.gov
Color of Complex Solution Deep Red-Violet rsc.orgnih.gov
Photo-response to Green Light Partial decrease in absorption band intensity rsc.org

| Photo-response to UV Light | Partial restoration of absorption band intensity | rsc.org |

Furthermore, the coordination of such photochromic ligands to paramagnetic metal ions like Co(II) opens pathways to designing materials with photoswitchable magnetic properties. nih.gov

Analysis of Redox Chemistry and Metal-Ligand Redox Interplay in this compound Systems

The electronic properties of the hexafluoroacetylacetonate (hfacac) ligand play a crucial role in the redox chemistry of its cobalt complexes. The strongly electron-withdrawing trifluoromethyl groups in the hfacac ligand make it a less Lewis-basic co-ligand compared to acetylacetonate (B107027) (acac). This has a profound effect on the locus of redox changes in the complex.

In cobalt complexes with redox-active bisguanidine ligands, the nature of the co-ligand (acac vs. hfacac) determines whether oxidation is metal-centered or ligand-centered. For instance, with acac co-ligands, the first one-electron oxidation is typically cobalt-centered (Co(II) → Co(III)). In contrast, when the more electron-withdrawing hfacac co-ligands are present, the first one-electron oxidation becomes ligand-centered, resulting in a Co(II) complex with a radical monocationic bisguanidine ligand.

This shift in redox behavior is a clear example of metal-ligand redox interplay, where the electronic character of the "spectator" co-ligand dictates the electrochemical response of the entire system. The use of hfacac can thus stabilize the Co(II) state and favor the oxidation of the redox-active ligand.

Table 2: Comparison of Redox Behavior in Cobalt Complexes

Co-ligand Locus of First One-Electron Oxidation Resulting Species
Acetylacetonato (acac) Metal-centered (Co(II) → Co(III)) Diamagnetic Co(III) complex

This principle of tuning the redox properties through co-ligand modification is fundamental in the design of molecular materials with specific electronic and magnetic properties.

Deprotonative Metalation and Insertion Reactions Mediated by this compound Derivatives

While specific examples detailing the direct use of this compound in deprotonative metalation and insertion reactions are not extensively documented in the available literature, the broader field of cobalt-catalyzed C-H functionalization provides insights into plausible mechanistic pathways. These reactions are crucial for the construction of complex organic molecules. semanticscholar.orgnih.gov

One of the key mechanistic proposals in cobalt-catalyzed C-H activation is the concerted metalation-deprotonation (CMD) pathway. rsc.orgsemanticscholar.org In this mechanism, the cobalt catalyst interacts with a C-H bond, leading to its cleavage in a single, concerted step with the assistance of a base. This process is conceptually similar to deprotonative metalation. Following the C-H activation and formation of a cobalt-carbon bond, subsequent insertion of an unsaturated partner (like an alkyne or an alkene) into this bond can occur, leading to the formation of a new carbon-carbon bond.

Theoretical and experimental studies on various cobalt-catalyzed reactions have explored mechanisms including single electron transfer (SET) and CMD. rsc.orgnih.gov For instance, in the alkoxylation of C(sp²)-H bonds, computational studies have suggested that an intermolecular SET pathway involving a Co(III) species as the active catalyst can be favorable, even when a Co(II) precursor like cobalt(II) acetate is used. rsc.orgnih.gov

Although this compound is a well-known and stable coordination compound used as a precursor in various applications, including chemical vapor deposition, its specific role as a mediator in deprotonative metalation and insertion reactions in homogeneous catalysis is an area that warrants further investigation. nih.gov The general principles of cobalt catalysis suggest that derivatives of Co(hfacac)₂ could potentially be active in such transformations, likely operating through mechanisms analogous to those established for other cobalt catalysts. semanticscholar.orgtdx.cat

Applications of Cobalt Ii Hexafluoroacetylacetonate in Advanced Materials Fabrication

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Precursors

Cobalt(II) hexafluoroacetylacetonate, often in its hydrated or adduct form, serves as a key molecular precursor in MOCVD and ALD processes. mdpi.comnih.govresearchgate.net These techniques are fundamental for developing advanced semiconductor devices, which are increasingly miniaturized and feature complex three-dimensional architectures. The success of MOCVD and ALD is critically dependent on the quality of the precursor, which must exhibit properties like high volatility, thermal stability, and clean decomposition pathways to ensure the deposition of high-quality, uniform thin films. researchgate.net Adducts of this compound, for instance with N,N,N',N'-tetramethylethylenediamine (TMEDA), have been synthesized to create monomeric complexes with pseudo-octahedral Co(II) cores, demonstrating high volatility at moderate temperatures and clean decomposition, making them excellent candidates for CVD and ALD applications. researchgate.netsemanticscholar.org

Deposition of Cobalt Oxide Thin Films (e.g., CoO, Co₃O₄)

A primary application of this compound in MOCVD is the deposition of cobalt oxide thin films. mdpi.comnih.govescholarship.org By carefully controlling the deposition conditions, such as temperature and oxygen pressure, different phases of cobalt oxide, namely cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄), can be selectively grown on substrates like silicon dioxide (SiO₂). mdpi.comnih.gov

For example, using the precursor Co(hfa)₂·2H₂O in a low-pressure, hot-wall reactor, researchers have successfully deposited both CoO and Co₃O₄ films. mdpi.comescholarship.org X-ray diffraction (XRD) analysis of these films revealed that the CoO films consist of cubic, (100)-oriented crystals, while the Co₃O₄ films are partially oriented along the (311) direction. mdpi.comescholarship.org Similarly, adducts such as [Co(hfa)₂·2H₂O·diglyme] have been used to deposit highly oriented cubic films of CoO (200) and Co₃O₄ (311). nih.gov The ability to deposit specific phases is crucial, as the material's properties and potential applications depend heavily on its crystalline structure and oxidation state. For instance, Co₃O₄ films exhibit semiconducting properties and are explored for use in optical gas sensors and electrochromic devices. mdpi.com

PrecursorDeposition MethodSubstrateDeposited FilmFilm OrientationReference
Co(hfa)₂·2H₂OMOCVDSiO₂CoOCubic, (100) mdpi.com, escholarship.org
Co(hfa)₂·2H₂OMOCVDSiO₂Co₃O₄Partially (311) mdpi.com, escholarship.org
[Co(hfa)₂·2H₂O·diglyme]MOCVDSiO₂CoOCubic, (200) nih.gov
[Co(hfa)₂·2H₂O·diglyme]MOCVDSiO₂Co₃O₄Cubic, (311) nih.gov

Directed Growth of Cobalt Oxide Nanostructures (e.g., nanowires, ordered nanoarrays)

Beyond thin films, derivatives of this compound are instrumental in the directed growth of cobalt oxide nanostructures. The precise control offered by CVD techniques allows for the synthesis of complex morphologies like nanowires and nanowalls. researchgate.netnih.gov These nanostructures possess a high surface-area-to-volume ratio, making them highly attractive for applications in catalysis, sensing, and energy storage. nih.gov

The use of a this compound ethylenediamine (B42938) complex, specifically Co(hfa)₂·TMEDA, has been highlighted as a promising molecular source for creating cobalt oxide nanosystems via CVD and ALD. researchgate.netsemanticscholar.org This precursor's favorable thermal properties allow for controlled deposition, which is essential for fabricating ordered nanoarrays and other anisotropic systems. The ability to control system morphogenesis is a significant advantage of the CVD technique, enabling the transition from continuous films to nanostructures by adjusting experimental parameters. nih.gov For instance, freestanding, vertically oriented Co₃O₄ nanowalls have been grown, with their dimensions controlled by varying growth temperature and duration. nih.gov

Fabrication of Multi-functional Films with Tunable Structural and Morphological Features

The use of this compound and its adducts in MOCVD enables the fabrication of multi-functional films with highly tunable characteristics. mdpi.comnih.gov By adjusting deposition parameters, not only the chemical phase (CoO vs. Co₃O₄) but also the crystalline orientation and morphology can be precisely controlled. mdpi.comnih.gov This control directly influences the material's optical, electrical, and magnetic properties.

For example, Co₃O₄ thin films deposited using Co(hfa)₂·2H₂O show high absorbance in the visible range and low emission in the infrared, making them excellent candidates for thermal solar energy conversion devices. mdpi.com Their semiconducting nature, with measured band-gap values of 2.19 eV and 1.48 eV, also points to applications in electrochromic devices. mdpi.com The ability to produce highly oriented crystalline films, as seen with the use of polyether adducts of Co(hfa)₂, further enhances their functional properties. nih.gov This tunability is key to engineering materials for specific technological applications, from sensors to energy systems. mdpi.comnih.gov

Precursor Design for Optimized Mass Transport and Shelf-Stability in Vapor Phase Deposition

The performance of MOCVD and ALD processes is intrinsically linked to the physical and chemical properties of the precursor. A significant area of research focuses on the molecular engineering of precursors like this compound to optimize them for vapor phase deposition. nih.govresearchgate.net Key objectives include improving volatility, ensuring good thermal stability to prevent premature decomposition, and enhancing shelf-life. nih.gov

One successful strategy involves the synthesis of adducts. For example, reacting this compound hydrate (B1144303) with polyethers like diglyme (B29089) and triglyme (B29127) results in low-melting adducts. nih.gov The diglyme adduct is a liquid at room temperature, while the triglyme adduct becomes a thermally stable liquid with gentle heating. nih.gov Such liquid precursors are advantageous as they provide constant and reproducible evaporation rates, which is crucial for consistent mass transport into the deposition chamber. nih.govresearchgate.net These features help to prevent the sintering and decomposition issues that can affect solid-state precursors, leading to more reliable and higher-quality film growth. nih.gov

Catalysis by this compound and its Derivatives

Cobalt complexes are widely recognized for their catalytic activity in a variety of organic transformations and polymerization reactions. rsc.orgresearchgate.net The catalytic behavior is often influenced by the ligand environment surrounding the cobalt center, which can be tailored to control the reaction's selectivity and efficiency. Derivatives of cobalt(II) have been employed as catalysts in processes such as ethylene (B1197577) polymerization and the polymerization of vinyl monomers. researchgate.net

Applications in Polymerization Reactions (e.g., ring-opening polymerization)

While various cobalt(II) complexes have demonstrated significant catalytic activity in different types of polymerization, the specific application of this compound and its direct derivatives in ring-opening polymerization (ROP) is not extensively documented in publicly available scientific literature. Ring-opening polymerization is a crucial method for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL) from cyclic monomers such as lactides and lactones. semanticscholar.org Research in this area has largely focused on catalysts based on other metals like tin, zinc, aluminum, and titanium. mdpi.com Although some cobalt(II) complexes with different ligand systems have been investigated for the polymerization of monomers like rac-lactide, a clear and established role for this compound in this specific catalytic application remains to be detailed.

Catalytic Activity in C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling

A review of current scientific literature indicates that while cobalt-catalyzed C(sp²)–C(sp³) Suzuki–Miyaura cross-coupling is a field of active research, specific examples detailing the use of this compound as the primary catalyst or precatalyst are not prominently reported. researchgate.netnih.govnih.govbohrium.comscispace.comprinceton.edu Research in this area tends to focus on catalysts generated in situ from cobalt(II) halides, such as cobalt(II) chloride, in combination with specialized ligands like phenoxy-imines or diamines. researchgate.netnih.gov These systems have been shown to be effective for coupling various alkyl bromides with arylboronic esters. researchgate.netnih.gov

Catalytic [2+2] Cycloaddition and Hydrovinylation Reactions

The use of cobalt complexes in catalyzing [2+2] cycloaddition and hydrovinylation reactions is well-established, offering pathways to construct four-membered rings and functionalized alkenes. princeton.edunih.govsci-hub.se However, extensive searches of scientific databases did not yield specific studies where this compound is employed as the catalyst for these transformations. Research into cobalt-catalyzed [2+2] cycloadditions often involves aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds or systems generated from cobalt(II) iodide with phosphine (B1218219) ligands and a reducing agent. princeton.edusci-hub.se Similarly, studies on enantioselective hydrovinylation have explored cationic cobalt(I) complexes. nih.gov

Employment in Borylation Reactions

Cobalt-catalyzed C-H borylation has emerged as a powerful method for creating carbon-boron bonds, which are valuable in organic synthesis. nih.govdigitellinc.comnih.govresearchgate.net The field is noted for using earth-abundant metals to achieve regioselectivities that are complementary to those from precious metal catalysts. digitellinc.com However, the scientific literature reviewed does not specifically identify this compound as a catalyst for these borylation reactions. The primary focus has been on pincer-ligated cobalt complexes and other specifically designed coordination compounds that demonstrate high activity and selectivity, for instance, in the ortho-borylation of fluorinated arenes. nih.govdigitellinc.com

Exploration in Electrochemical Catalysis

Electrochemical catalysis using cobalt-based materials is a significant area of research for applications in energy conversion and storage, such as CO₂ reduction and water splitting. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net These studies typically investigate materials like cobalt oxides, phosphides, nitrides, and specific molecular catalysts like cobalt phthalocyanine. nih.govrsc.orgresearchgate.net A detailed review of the literature did not uncover specific research where this compound itself is explored as the primary electrocatalyst for advanced materials fabrication.

Atomic Layer Etching (ALE) of Cobalt Films Utilizing Hexafluoroacetylacetonate Ligands

A significant application of the hexafluoroacetylacetonate ligand, and by extension the chemistry of this compound, is in the thermal atomic layer etching (ALE) of cobalt thin films. nih.govbohrium.com ALE is a precision fabrication technique that enables the removal of material layer by layer, which is critical for manufacturing advanced semiconductor devices like magnetic random access memory (MRAM). aip.org The process leverages sequential, self-limiting surface reactions.

The general mechanism for thermal ALE of cobalt involves two main steps:

Surface Modification: The cobalt surface is first exposed to a reactant that modifies a thin layer of the surface. This is often an oxidation step or a halogenation step, for example, using chlorine (Cl₂), BCl₃ plasma, or oxygen plasma to form a surface layer of cobalt oxide or cobalt chloride. nih.govbohrium.comaip.org

Volatilization and Removal: The modified surface is then exposed to a second reactant, which is typically a vapor-phase organic ligand precursor. For cobalt, 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hexafluoroacetylacetone or hfacH) is a highly effective second reactant. nih.govaip.org The hfacH reacts with the modified cobalt surface (e.g., CoClₓ or CoOₓ) to form a volatile organometallic product, this compound (Co(hfac)₂). researchgate.netnih.gov This volatile complex is then purged from the reaction chamber, resulting in the net removal of a thin layer of cobalt.

Research has shown that the use of hfacH is more efficient than its non-fluorinated counterpart, acetylacetone (B45752) (acacH), for achieving a self-limiting ALE process at lower temperatures. nih.govaip.org A sequential exposure to Cl₂ and hfacH at 140°C has been demonstrated to be an efficient ALE process. nih.govaip.org In contrast, using acacH with chlorine did not result in efficient etching even at 180°C. nih.gov

Another approach involves plasma chlorination using BCl₃ plasma to form a CoCl₂ surface layer, followed by a chelation step with hfacH. bohrium.com This process shows a constant etch per cycle (EPC) in the temperature range of 150–175°C. bohrium.com Above 200°C, the EPC decreases due to the thermal decomposition of the hfacH precursor. bohrium.com

The table below summarizes findings from different studies on the thermal ALE of cobalt using hexafluoroacetylacetonate ligands.

Surface Modification StepLigand PrecursorTemperature Range (°C)Etch Per Cycle (EPC)Key Findings
Sequential Cl₂ exposurehfacH1400.2 nm/cycleProcess is efficient and self-limiting at this temperature. hfacH is superior to acacH for Co ALE. nih.govaip.org
BCl₃ plasma chlorinationhfacH150 - 1751.1 - 2.1 nm (varies with chlorination time)EPC is constant within this temperature window but decreases above 200°C due to hfacH decomposition. bohrium.com
Oxidation (ambient or plasma)hfacH>377 (>650 K)Not specified as EPCThermal desorption studies show Co(hfac)₂ removal from oxidized surfaces above 650 K (377°C). nih.gov

The key to the process is the formation of the volatile Co(hfac)₂ complex, which has a low enough sublimation temperature to be effectively removed under vacuum at moderately elevated temperatures, allowing for precise, layer-by-layer etching of the cobalt film.

Computational and Theoretical Studies of Cobalt Ii Hexafluoroacetylacetonate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for exploring the properties of Co(hfac)₂ systems. It offers a balance between computational cost and accuracy, enabling the study of electronic structures, surface interactions, and reaction mechanisms.

Electronic Structure Analysis and Characterization

DFT calculations are instrumental in characterizing the electronic ground state and orbital arrangements of Co(hfac)₂-based complexes. For instance, studies on bis(2,4-acetylacetonate)cobalt(II) complexes, which are structurally related to Co(hfac)₂, have utilized DFT to examine the spin ground state. nih.gov Geometry optimizations for both low-spin (doublet) and high-spin (quartet) states have been performed, considering different possible conformations like square-planar and tetrahedral. nih.gov These calculations, using various functionals, help in determining the most stable electronic configuration. nih.gov

In systems like [Co(hfac)₂(bpy)] (where bpy is 2,2′-bipyridyl), DFT calculations, specifically using the ORCA program package, have been employed to complement experimental data. acs.orgacs.org These calculations help in understanding the distorted pseudo-octahedral coordination environment around the Co(II) ion. acs.org The electronic structure of cobalt complexes, including the nature of metal-ligand orbital overlap and the influence of the ligand field on d-orbital populations, can be elucidated. nih.govcore.ac.uk For example, in aqueous cobalt octahedral complexes, DFT has been used to interpret resonant inelastic X-ray scattering (RIXS) and X-ray absorption (XA) spectra, providing qualitative and quantitative insights into the metal-ligand bonding interactions, including σ-bonding and π-backbonding. core.ac.uk

The choice of DFT functional can be critical. Studies on cobalt(II) acetylacetonate (B107027) complexes have shown that different functionals, such as "pure" gradient-corrected (BP, BLYP) versus hybrid functionals (B3LYP, B3LYP*), can sometimes lead to different predictions regarding the ground spin state. researchgate.net This highlights the importance of validating computational results with experimental data.

Computational Modeling of Ligand Adsorption Effects on Surface Reactivity

DFT is a key method for modeling the interaction of Co(hfac)₂ precursors with surfaces, which is fundamental to processes like atomic layer deposition (ALD) and atomic layer etching (ALE). Research on the ALE of cobalt films using hexafluoroacetylacetone (B74370) (hfacH) as a reactant involves DFT to evaluate the effect of ligand adsorption on the energy required to remove surface cobalt atoms. colab.wsnih.gov

In a related ALE process for aluminum oxide (Al₂O₃) using hfacH, DFT simulations identified various surface bonding configurations for the diketone. rsc.orgtue.nl These calculations revealed that while the chelated configuration is the most favorable for forming a volatile etch product, other monodentate bonding modes can form an etch-inhibiting layer. rsc.orgtue.nl This competition between etching and surface inhibition is a critical insight derived from computational modeling. Understanding these adsorption energetics and configurations is vital for optimizing the self-limiting nature of ALE processes. rsc.orgtue.nlresearchgate.net

Elucidation of Mechanistic Pathways of Chemical Reactions (e.g., Atomic Layer Etching)

DFT calculations provide a molecular-level understanding of the reaction mechanisms in processes like the thermal atomic layer etching of cobalt. In the ALE of cobalt films using sequential exposures to chlorine (Cl₂) and hexafluoroacetylacetone (hfacH), DFT is used to investigate the reaction pathway. colab.wsnih.gov The process involves the initial chlorination of the cobalt surface, followed by the reaction of hfacH with the chlorinated surface to form volatile cobalt-containing products. nih.govresearchgate.net

Studies have shown that hfacH is more effective than the non-fluorinated acetylacetone (B45752) (acacH) for achieving Co ALE at lower temperatures. nih.govaip.org DFT helps to explain this difference by modeling the reaction energetics. The mechanism is more complex than a simple formation and desorption of Co(hfac)₂. aip.orgnih.gov Thermal desorption analysis, coupled with DFT, suggests that the reaction of hfacH with a chlorinated and oxidized cobalt surface can produce volatile Co³⁺-containing products within the desired temperature range for ALE. colab.wsnih.gov This detailed mechanistic insight is crucial for developing and controlling advanced fabrication processes at the atomic scale. aip.org

Ab Initio Calculations (e.g., CASSCF/CASPT2/RASSI-SO)

For a highly accurate description of the electronic structure and magnetic properties of Co(II) complexes, which are complicated by near-degeneracy of d-orbitals and significant spin-orbit coupling, more sophisticated ab initio methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by N-Electron Valence State Perturbation Theory (CASPT2) to include dynamic electron correlation, and the Restricted Active Space State Interaction (RASSI-SO) method to treat spin-orbit coupling, are the gold standard. rsc.orgmolcas.orgarxiv.org

Prediction and Validation of Magnetic Anisotropy Parameters

Ab initio calculations are essential for predicting and validating the magnetic anisotropy in Co(II) hexafluoroacetylacetonate systems, which is key to their potential use as single-ion magnets (SIMs). nih.govdoi.org In a series of mononuclear Co(II) complexes with hfac ligands, such as [Co(hfac)₂(MeCN)₂] and [Co(hfac)₂(DMF)₂], theoretical calculations confirmed the easy-plane magnetic anisotropy (positive D value) suggested by magnetic measurements. nih.govdoi.org

These high-level calculations can accurately determine the zero-field splitting (ZFS) parameters (D and E) and the g-tensor components. rsc.orgmdpi.comresearchgate.net For example, in two hexacoordinate Co(II) complexes, [Co(hfac)₂(etpy)₂] and [Co(hfac)₂(bzpyCl)₂], CASSCF/NEVPT2 calculations confirmed that the ground electronic term is quasi-degenerate, leading to a significant spin-orbit coupling effect. rsc.org This detailed analysis goes beyond simpler spin-Hamiltonian models and provides a deeper understanding of the origin of magnetic anisotropy. rsc.org The accuracy of these methods has been benchmarked against advanced experimental techniques, showing excellent agreement in determining the magnitude and orientation of the magnetic anisotropy. nih.gov

Calculated Magnetic Anisotropy Parameters for Selected Co(hfac)₂ Complexes
ComplexMethodD (cm⁻¹)E/DAnisotropy TypeReference
[Co(hfac)₂(MeCN)₂]CASSCF/RASSI+85.60.16Easy-plane nih.govdoi.org
[Co(hfac)₂(Spy)₂]CASSCF/RASSI+86.30.11Easy-plane nih.govdoi.org
[Co(hfac)₂(MBIm)₂]CASSCF/RASSI+84.90.12Easy-plane nih.govdoi.org
[Co(hfac)₂(DMF)₂]CASSCF/RASSI+90.20.04Easy-plane nih.govdoi.org
[Co(hfac)₂(bpy)]CASSCF/NEVPT2+37.10.158Easy-plane acs.org

Understanding Spin States and Zero-Field Splitting in Co(II) Systems

The high-spin (S=3/2) state of the Co(II) ion in an octahedral or pseudo-octahedral environment has a ground ⁴T₁g term, which possesses unquenched orbital angular momentum. acs.org This leads to significant spin-orbit coupling, which splits the ground term into several Kramers doublets, giving rise to the phenomenon of zero-field splitting (ZFS). acs.orgrsc.org Ab initio calculations are indispensable for accurately modeling these effects.

CASSCF/NEVPT2 calculations performed on Co(II) complexes can determine the energies of the spin-orbit multiplets (Kramers doublets) and their composition. rsc.orgmdpi.comresearchgate.net For the complex [Co(hfac)₂(bpy)], quantum chemical calculations based on the SA-CASSCF wavefunction with NEVPT2 correction were used to compute the ZFS and g-tensor parameters, showing good agreement with purely spectroscopic determinations. acs.orgacs.org The calculations can quantify the mixing between the |±1/2⟩ and |±3/2⟩ spin states, which is a direct consequence of spin-orbit coupling and rhombic distortion. rsc.org This detailed understanding of the spin state structure and the origins of ZFS is crucial for the rational design of new magnetic materials with tailored properties. nih.govnih.gov

Molecular Modeling of Coordination Environments and Distortions

Computational modeling has become an indispensable tool for elucidating the intricate coordination environments and geometric distortions in cobalt(II) hexafluoroacetylacetonate systems. These theoretical approaches, ranging from Density Functional Theory (DFT) to combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, provide detailed insights that complement experimental data from techniques like single-crystal X-ray diffraction.

Adducts of this compound, particularly with nitrogen-donor ligands, have been a significant focus of molecular modeling studies. For instance, the adduct formed with N,N,N',N'-tetramethylethylenediamine, [Co(hfac)₂ (TMEDA)], has been shown through both experimental characterization and computational analysis to feature a monomeric structure with a pseudo-octahedral Co(II) core. researchgate.netnih.gov In this arrangement, the cobalt center is coordinated by four oxygen atoms from the two hexafluoroacetylacetonate ligands and two nitrogen atoms from the TMEDA ligand. researchgate.net This six-coordinate environment is a crucial feature, as the complete saturation of the metal coordination sphere helps prevent the formation of oligomers and unwanted side reactions, which is particularly important for applications like Chemical Vapor Deposition (CVD). researchgate.net

Further detailed investigations into related systems, such as [Co(hfac)₂(etpy)₂] and [Co(hfac)₂(bzpyCl)₂], have utilized ab initio calculations to probe their nearly octahedral geometries. mdpi.com These studies analyze key parameters like the distance-corrected distortion index (Dstr) to quantify the deviation from perfect octahedral symmetry. For example, in the two independent crystallographic units of [Co(hfac)₂(etpy)₂], the calculations revealed a significant mixing of spin states and complex Kramers doublet structures, indicative of a distorted coordination environment. mdpi.com Similarly, for the [Co(hfac)₂(bzpyCl)₂] complex, the calculations pointed to a problematic application of the standard Spin Hamiltonian formalism due to the nature of the distortion and the partial lifting of orbital degeneracy. mdpi.com

Molecular modeling also provides a way to understand the conformational preferences of these complexes. Studies on the related bis(acetylacetonate) cobalt(II), Co(acac)₂, have employed high-level ab initio methods like CASSCF/CASPT2 to resolve ambiguities arising from DFT results, assigning a quartet ground state and a preferred tetrahedral conformation for the isolated molecule. researchgate.netnih.gov While Co(hfac)₂ readily forms octahedral adducts, understanding the fundamental properties of the four-coordinate precursor is essential.

Table 1: Selected Computational and Structural Data for Cobalt(II) Complexes

CompoundCoordination EnvironmentKey Findings from Modeling/Structural AnalysisReference
[Co(hfac)₂(TMEDA)]Pseudo-octahedralMonomeric complex with a saturated, six-coordinate Co(II) core. The geometry is distorted from a perfect octahedron. researchgate.netnih.gov
[Co(hfac)₂(etpy)₂]Nearly OctahedralAb initio calculations show four Kramers doublets with serious mixing of spin states, indicating a complex, distorted environment. mdpi.com
[Co(hfac)₂(bzpyCl)₂]Nearly OctahedralCalculations indicate a critical set of indicators (N(KD1) = 0.58; g₁ = 1.95), suggesting the standard Spin Hamiltonian is problematic for describing this distorted system. mdpi.com
[Co(terpy)₂]²⁺Pseudo-octahedralTheoretical analyses based on optical spectroscopy and magnetic data are used to analyze the spin transition between high-spin and low-spin states. researchgate.net

Theoretical Insights into Spin Crossover Interplay and Cooperativity

The phenomenon of spin crossover (SCO) in cobalt(II) complexes, where the d⁷ metal ion transitions between a low-spin (LS, S=1/2) and a high-spin (HS, S=3/2) state, presents a fascinating area of theoretical study. Unlike the more commonly studied iron(II) SCO systems, the transition in Co(II) involves two paramagnetic states, which complicates the interpretation of magnetic data but also offers unique characteristics. researchgate.net Theoretical models are crucial for understanding the interplay between the electronic states and the cooperative nature of the spin transition.

A key theoretical consideration in Co(II) SCO systems is the Jahn-Teller effect. mdpi.com The LS state (t₂g⁶e_g¹) possesses an electron in the e_g orbitals, making it susceptible to Jahn-Teller distortions. This effect can lead to additional stabilization of the LS state, which in turn makes the conditions for observing a spin transition more stringent compared to Fe(II) systems. mdpi.com The interplay between the spin state change and this structural distortion is a central theme in theoretical investigations.

Cooperativity, the phenomenon where the spin state of one complex influences its neighbors, is essential for achieving the abrupt spin transitions and thermal hysteresis loops desired for molecular switching applications. nih.gov Theoretical studies explore the origins of this cooperativity, which can arise from intermolecular interactions such as hydrogen bonding and π-π stacking, or through intramolecular pathways in polynuclear complexes. nih.gov In clathrochelate Co(II) complexes that exhibit minimal volume change during spin transition, theoretical work has shown that even weak intermolecular interactions can induce significant anticooperativity, leading to a more gradual transition. mdpi.com

Computational studies on various Co(II) complexes, such as those with terpyridine ligands, have provided deep insights into the factors modulating SCO behavior. researchgate.netmdpi.com The choice of counter-anions and ancillary ligands can tune the degree of molecular cooperativity and, consequently, the spin transition temperature and hysteresis. researchgate.netrsc.org For example, studies on Co(L)₂₂ complexes (where L is a terpyridine derivative) revealed that smaller counter-anions like PF₆⁻ promoted gradual SCO, whereas larger anions like BPh₄⁻ resulted in the complex remaining in the high-spin state due to lower cooperativity. rsc.org

Recent theoretical work has also focused on explaining the hysteretic SCO transitions observed at high temperatures in some mononuclear cobalt(II) complexes. In these cases, the cooperativity driving the abrupt transition is linked to crystallographic phase transitions, which can involve order-disorder phenomena of ligand components. The entropy change associated with such phase transitions (ΔS_disorder) can contribute significantly to the total entropy change of the system, alongside the spin-only entropy change (ΔS_spin = Rln(2S_HS+1)/(2S_LS+1)). Understanding these multiple contributions is a key success of modern theoretical approaches to SCO in cobalt(II) systems.

Table 2: Theoretical Concepts in Cobalt(II) Spin Crossover

ConceptTheoretical DescriptionRelevance to Co(II) SCOReference
Spin StatesTransition occurs between the Low-Spin (LS, S=1/2, t₂g⁶e_g¹) state and the High-Spin (HS, S=3/2, t₂g⁵e_g²) state.The transition involves two paramagnetic states, complicating magnetic analysis but offering unique properties. researchgate.net
Jahn-Teller EffectThe LS state is electronically degenerate (e_g¹) and subject to geometric distortion to lower its energy.This effect stabilizes the LS state, making the spin transition more difficult to achieve compared to non-Jahn-Teller active ions. mdpi.com
CooperativityInteractions between neighboring complexes that cause them to switch spin states in a concerted manner.Crucial for achieving abrupt transitions and thermal hysteresis. Can be influenced by intermolecular forces (π-π stacking, H-bonds) or crystallographic phase changes. nih.gov
Entropy Change (ΔS)The total entropy change is a sum of contributions from the spin change (ΔS_spin), vibrational changes, and any phase transitions (ΔS_disorder).Theoretical models must account for all entropy sources to accurately predict transition temperatures and characteristics.

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
This compoundCobalt(II) 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate
[Co(hfac)₂(TMEDA)](N,N,N',N'-tetramethylethylenediamine)bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)cobalt(II)
[Co(hfac)₂(etpy)₂]bis(4-ethylpyridine)bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)cobalt(II)
[Co(hfac)₂(bzpyCl)₂]bis(4-(chloromethyl)pyridine)bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)cobalt(II)
Co(acac)₂bis(acetylacetonato)cobalt(II) or bis(2,4-pentanedionato)cobalt(II)
[Co(terpy)₂]²⁺bis(2,2':6',2''-terpyridine)cobalt(II) ion
PF₆⁻Hexafluorophosphate anion
BPh₄⁻Tetraphenylborate anion

Q & A

Q. What are the established methods for synthesizing and characterizing cobalt(II) hexafluoroacetylacetonate?

Methodological Answer: this compound is synthesized via ligand substitution reactions, typically involving cobalt salts (e.g., CoCl₂) and hexafluoroacetylacetone (Hhfac) under anhydrous conditions. Characterization employs:

  • Elemental analysis to verify stoichiometry.
  • Single-crystal X-ray diffraction to confirm octahedral coordination geometry, with Co²⁺ bonded to two hexafluoroacetylacetonate ligands and water molecules in the hydrate form .
  • IR spectroscopy to identify ligand coordination modes (e.g., C=O stretching at ~1650 cm⁻¹ and C-F vibrations at ~1200 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to assess thermal stability, revealing decomposition above 197°C .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

  • Molecular formula : Co(C₅HF₆O₂)₂·xH₂O (hydrate form) with a molecular weight of 493.07 g/mol .
  • Melting point : 197°C (hydrate form) .
  • Solubility : Insoluble in water but soluble in organic solvents (e.g., chloroform, ethanol), enabling use in solution-phase reactions .
  • Magnetic susceptibility : Paramagnetic behavior (μeff ~4.7–5.2 μB) due to high-spin Co²⁺ (d⁷ configuration) .
    These properties guide solvent selection, reaction temperatures, and magnetic studies.

Q. How does this compound facilitate the synthesis of coordination polymers or supramolecular networks?

Methodological Answer: The ligand’s fluorinated groups enhance volatility and stabilize metal-radical interactions. Example applications:

  • Coordination polymers : Reacting Co(hfac)₂ with nitronyl nitroxide radicals (e.g., R-NapNIT) forms complexes with pseudo-octahedral geometry, linked via hydrogen bonds (C–H···F) into 3D networks .
  • Heterometallic systems : Combining with Zn(hfac)₂ and organic linkers (e.g., bpymb) yields hybrid frameworks for single-molecule magnet (SMM) studies .

Advanced Research Questions

Q. What mechanisms underlie the magnetic coupling in this compound-radical complexes?

Methodological Answer: Strong exchange interactions arise from direct coordination between Co²⁺ and radical ligands (e.g., nitronyl nitroxides). Key findings:

  • EPR spectroscopy reveals low-temperature g-factors (g|| = 1.848, g⊥ = 1.974), indicating spin-orbit coupling and axial anisotropy .
  • CASSCF/CASPT2 calculations quantify magnetic anisotropy parameters (D ≈ +50 cm⁻¹, E/D ≈ 0.2), explaining slow magnetic relaxation in single-ion magnets (SIMs) .
  • Critical fields : Coercivity up to 6 T in Co²⁺-radical chains, attributed to strong Co–O bonding (2.025–2.034 Å) and hydrogen-bonded supramolecular networks .

Q. How does this compound perform in chemical vapor deposition (CVD) processes, and what challenges arise?

Methodological Answer: Co(hfac)₂ acts as a precursor for cobalt thin films but faces reactivity challenges:

  • Etching reactions : Co(hfac)₂ reacts with metallic cobalt (Co⁰) or Co₂(CO)₈, producing volatile Co(hfac)₂ and disrupting film purity .
  • Mitigation strategies : Use inert carrier gases (e.g., N₂) and low-pressure CVD to suppress ligand decomposition .
  • In situ diagnostics : Mass spectrometry monitors gas-phase intermediates (e.g., Co(hfac)₂ fragments) to optimize deposition parameters .

Q. How can computational modeling resolve discrepancies in experimental magnetic data for Co(hfac)₂ complexes?

Methodological Answer: Multireference ab initio methods (e.g., CASSCF) address challenges such as:

  • Non-uniaxial anisotropy : Calculations for Et₄N[Co(hfac)₃] reveal significant rhombic distortion (E/D = 0.2), reconciling EPR and magnetometry data .
  • Spin-state energetics : DFT predicts ligand field splitting (Δoct ≈ 12,000 cm⁻¹) to validate high-spin Co²⁺ configurations .

Q. What experimental design considerations address contradictory results in this compound reactivity studies?

Methodological Answer: Contradictions (e.g., competing redox vs. ligand substitution pathways) require:

  • Kinetic control : Low-temperature reactions (<50°C) favor coordination over decomposition .
  • Ligand excess : Using 2:1 Hhfac:Co²⁺ ratios prevents formation of mixed-ligand byproducts .
  • Spectroscopic monitoring : Time-resolved UV-vis tracks intermediate species during ligand exchange .

Q. How to design experiments to probe the impact of hydration on Co(hfac)₂’s magnetic and structural properties?

Methodological Answer:

  • Hydrate vs. anhydrous comparison : Synthesize both forms and characterize via:
    • TGA to determine water content .
    • Magnetic circular dichroism (MCD) to assess hydration effects on d-orbital splitting .
    • X-ray absorption spectroscopy (XAS) to quantify changes in Co–O bond lengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.